4-Ethylphenyl sulfate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4-ethylphenyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZGLEPNCRFCEP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O4S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85734-98-1 | |
| Record name | 4-Ethylphenyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085734981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLPHENYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9NBX62HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Microbial Bridge: A Technical Guide to the Biosynthesis of 4-Ethylphenyl Sulfate from Dietary Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gut microbiome plays a pivotal role in human health and disease, in part through the production of a vast array of metabolites that can interact with host systems. One such metabolite, 4-ethylphenyl sulfate (B86663) (4EPS), has garnered significant attention for its association with neurological and renal conditions. This technical guide provides an in-depth exploration of the biosynthesis of 4EPS from dietary tyrosine, a process orchestrated by a synergistic relationship between specific gut microbes and host enzymes. We will detail the multi-step enzymatic pathway, present available quantitative data, provide comprehensive experimental protocols for key assays, and visualize the intricate biological processes through detailed diagrams. This guide is intended to serve as a valuable resource for researchers investigating the microbiome-gut-brain axis and professionals in drug development targeting microbial metabolism.
Introduction
4-Ethylphenyl sulfate (4EPS) is a gut microbiota-derived metabolite that has been found in elevated levels in individuals with certain neurological conditions, such as autism spectrum disorder (ASD), and is also implicated in the progression of chronic kidney disease.[1][2] Its precursor, 4-ethylphenol (B45693) (4EP), is not produced by human enzymes but is a product of microbial metabolism of the aromatic amino acid tyrosine, which is readily available from dietary protein. The subsequent sulfation of 4EP to 4EPS occurs in the host, primarily in the liver. Understanding the complete biosynthetic pathway of 4EPS is crucial for developing therapeutic strategies aimed at modulating its production and mitigating its potential pathological effects.
The Biosynthetic Pathway of this compound
The conversion of dietary tyrosine to circulating 4EPS is a multi-stage process involving both microbial and host enzymatic activities. The primary pathway involves a two-step microbial conversion of tyrosine to 4-ethylphenol, followed by a host-mediated sulfation reaction.
Microbial Conversion of Tyrosine to 4-Ethylphenol
Two key bacterial species have been identified as collaborators in the conversion of tyrosine to 4-ethylphenol: Bacteroides ovatus and Lactobacillus plantarum.[3]
Step 1: Tyrosine to p-Coumaric Acid by Bacteroides ovatus
The initial step is the deamination of L-tyrosine to p-coumaric acid. This reaction is catalyzed by the enzyme tyrosine ammonia-lyase (TAL) , which is expressed by Bacteroides ovatus.
Step 2: p-Coumaric Acid to 4-Vinylphenol (B1222589) by Lactobacillus plantarum
p-Coumaric acid is then transported into Lactobacillus plantarum, where it is decarboxylated to 4-vinylphenol. This reaction is catalyzed by the enzyme p-coumarate decarboxylase (PDC) .[1][4]
Step 3: 4-Vinylphenol to 4-Ethylphenol by Lactobacillus plantarum
The final microbial step is the reduction of 4-vinylphenol to 4-ethylphenol. This is carried out by the enzyme vinylphenol reductase (VprA) , also within Lactobacillus plantarum.[5][6]
Host Conversion of 4-Ethylphenol to this compound
Once produced in the gut, 4-ethylphenol is absorbed into the bloodstream and transported to the liver. There, it undergoes sulfation to form this compound. This reaction is catalyzed by the host enzyme sulfotransferase 1A1 (SULT1A1) . This sulfation step increases the water solubility of the compound, facilitating its circulation and eventual excretion.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the 4-EPS biosynthetic pathway. It is important to note that specific kinetic data for the enzymes from the exact bacterial strains involved in human gut biosynthesis are not always available; therefore, data from analogous enzymes in other organisms are presented for reference.
Table 1: Kinetic Parameters of Tyrosine Ammonia-Lyase (TAL)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Rhodobacter sphaeroides | L-Tyrosine | 0.38 | - | - | [7] |
| Flavobacterium johnsoniae | L-Tyrosine | 0.29 | - | - | [8] |
| Herpetosiphon aurantiacus | L-Tyrosine | 0.54 | - | - | [8] |
Table 2: Kinetic Parameters of p-Coumarate Decarboxylase (PDC)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (nmol/min/mg) | Reference |
| Lactobacillus plantarum | p-Coumaric Acid | 1.4 | - | 600 | [3][9] |
| Lactobacillus plantarum CECT 748(T) | p-Coumaric Acid | 0.11 | - | - | [1] |
| Lactobacillus plantarum CECT 748(T) | Caffeic Acid | 0.11 | - | - | [1] |
| Lactobacillus plantarum CECT 748(T) | Ferulic Acid | 1.5 | - | - | [1] |
Table 3: Kinetic Parameters of Vinylphenol Reductase (VprA)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Brettanomyces bruxellensis (analogous) | 4-Vinylguaiacol | 0.14 | 1900 | [10] |
Table 4: Kinetic Parameters of Sulfotransferase 1A1 (SULT1A1)
| Enzyme Source | Substrate | Km (µM) | Reference |
| Human Liver Cytosol | 4-Nitrophenol (probe substrate) | ~4-10 (substrate inhibition observed) | - |
Note: Kinetic data for SULT1A1 with 4-ethylphenol as the substrate is not specified in the provided results.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 4-EPS biosynthesis.
Anaerobic Culture of Bacteroides ovatus
Objective: To culture Bacteroides ovatus for subsequent analysis of tyrosine metabolism.
Materials:
-
Bacteroides ovatus strain (e.g., ATCC 8483)
-
Brain Heart Infusion (BHI) broth or agar (B569324), supplemented with hemin (B1673052) (5 µg/mL) and vitamin K1 (1 µg/mL)
-
Anaerobic chamber or gas-pak jars with anaerobic gas generator envelopes (e.g., GasPak™)
-
Sterile culture tubes and petri dishes
-
Incubator at 37°C
Protocol:
-
Prepare supplemented BHI media according to the manufacturer's instructions and sterilize by autoclaving.
-
Pre-reduce the media by placing it in the anaerobic chamber for at least 24 hours prior to inoculation. This removes dissolved oxygen.
-
From a frozen stock or previous culture, streak B. ovatus onto a supplemented BHI agar plate inside the anaerobic chamber.
-
Incubate the plate anaerobically at 37°C for 48-72 hours, or until colonies are visible.
-
To start a liquid culture, select a single colony and inoculate a tube of pre-reduced, supplemented BHI broth inside the anaerobic chamber.
-
Incubate the liquid culture anaerobically at 37°C for 24-48 hours, or until the desired cell density is reached. Growth can be monitored by measuring the optical density at 600 nm (OD600).[11][12][13]
Microaerophilic Culture of Lactobacillus plantarum
Objective: To culture Lactobacillus plantarum for the analysis of p-coumaric acid metabolism.
Materials:
-
Lactobacillus plantarum strain (e.g., WCFS1)
-
MRS (de Man, Rogosa and Sharpe) broth or agar
-
Sterile culture tubes and flasks
-
Incubator at 30-37°C
-
(Optional) CO2 incubator or candle jar for microaerophilic conditions
Protocol:
-
Prepare MRS media according to the manufacturer's instructions and sterilize by autoclaving.
-
From a frozen stock or previous culture, streak L. plantarum onto an MRS agar plate.
-
Incubate the plate at 30-37°C for 24-48 hours. L. plantarum is a facultative anaerobe and will grow in the presence of oxygen, but often prefers microaerophilic conditions.
-
To start a liquid culture, inoculate a tube or flask of MRS broth with a single colony.
-
Incubate at 30-37°C with gentle agitation or in static culture. For optimal growth, a microaerophilic environment can be created using a CO2 incubator or a candle jar.
p-Coumarate Decarboxylase (PDC) Activity Assay
Objective: To measure the enzymatic activity of p-coumarate decarboxylase.
Materials:
-
Cell-free extract from Lactobacillus plantarum culture induced with p-coumaric acid.
-
p-Coumaric acid solution (substrate)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Spectrophotometer or HPLC system
-
Quenching solution (e.g., 1 M HCl)
Protocol:
-
Prepare a cell-free extract from an L. plantarum culture grown in the presence of an inducer like p-coumaric acid.
-
Set up the reaction mixture containing the reaction buffer and the cell-free extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the p-coumaric acid substrate.
-
Monitor the reaction over time. This can be done by:
-
Spectrophotometrically: Following the decrease in absorbance at the wavelength corresponding to p-coumaric acid (around 310 nm).
-
HPLC: Taking aliquots at different time points, quenching the reaction with acid, and analyzing the formation of 4-vinylphenol by reverse-phase HPLC with UV detection.
-
-
Calculate the specific activity as the amount of product formed per unit time per milligram of protein.[4][9]
Vinylphenol Reductase (VprA) Activity Assay
Objective: To measure the enzymatic activity of vinylphenol reductase.
Materials:
-
Cell-free extract from Lactobacillus plantarum.
-
4-Vinylphenol or 4-vinylguaiacol solution (substrate).
-
NADH solution (cofactor).
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
HPLC system with a UV detector.
-
Quenching solution (e.g., 1 M HCl).
Protocol:
-
Prepare a cell-free extract from an L. plantarum culture.
-
The reaction mixture should contain the reaction buffer, NADH, and the cell-free extract.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Start the reaction by adding the 4-vinylphenol or 4-vinylguaiacol substrate.
-
Take samples at various time points and stop the reaction by adding a quenching solution.
-
Analyze the samples by HPLC to quantify the amount of 4-ethylphenol or 4-ethylguaiacol produced. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water.
-
Calculate the enzyme activity based on the rate of product formation.[5][10]
Quantification of 4-Ethylphenol and this compound by HPLC
Objective: To quantify the concentrations of 4EP and 4EPS in biological samples (e.g., serum, culture supernatant).
Materials:
-
Biological sample (serum, plasma, or bacterial culture supernatant).
-
Protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector.
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid).
-
Standards of 4-ethylphenol and this compound.
-
Internal standard (e.g., 4-ethylguaiacol).
Protocol:
-
Sample Preparation:
-
For serum or plasma, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
For culture supernatant, centrifuge to remove bacterial cells and then filter through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution method to separate 4EP and 4EPS. A typical gradient might start with a low percentage of acetonitrile and increase over time.
-
Detect the compounds using a UV detector (e.g., at 280 nm) or a fluorescence detector for higher sensitivity (e.g., excitation at 260 nm and emission at 305 nm).[16]
-
-
Quantification:
-
Create a standard curve using known concentrations of 4EP and 4EPS standards.
-
Use the peak areas from the chromatograms of the samples to determine the concentrations by comparing them to the standard curve. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.[16][17]
-
Signaling Pathways and Biological Implications
Recent research has highlighted the impact of elevated 4EPS levels on host physiology, particularly in the central nervous system. 4EPS has been shown to cross the blood-brain barrier and affect the maturation of oligodendrocytes, the cells responsible for myelination in the brain.
Impact on Oligodendrocyte Differentiation and Myelination
Elevated levels of 4EPS have been associated with impaired oligodendrocyte maturation. This can lead to reduced myelination of neuronal axons. The proposed mechanism involves the interference of 4EPS with the normal signaling cascades that govern the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. While the exact molecular targets of 4EPS are still under investigation, the downstream effects include alterations in the expression of myelin-related genes and proteins.[18][19]
Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Dietary Tyrosine.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for quantifying microbial metabolites.
Signaling Pathway of 4EPS in Oligodendrocytes
Caption: Impact of 4-EPS on oligodendrocyte differentiation.
Conclusion
The biosynthesis of this compound is a clear example of the intricate metabolic interplay between the gut microbiota and the host. This guide has provided a comprehensive overview of this pathway, from the initial microbial conversion of dietary tyrosine to the final host-mediated sulfation. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to investigate this pathway further. As our understanding of the role of 4EPS in health and disease continues to grow, the ability to study and modulate its production will be of paramount importance for the development of novel therapeutic interventions. Future research should focus on obtaining more precise kinetic data for the key enzymes from relevant human gut commensals and further elucidating the specific molecular mechanisms by which 4EPS exerts its effects on host signaling pathways.
References
- 1. Characterization of the p-coumaric acid decarboxylase from Lactobacillus plantarum CECT 748(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a Lactobacillus plantarum starter culture for cucumber fermentations that can meet kosher guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of the p-coumarate decarboxylase gene from Lactobacillus plantarum reveals the existence of two other inducible enzymatic activities involved in phenolic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconversion of L-Tyrosine into p-Coumaric Acid by Tyrosine Ammonia-Lyase Heterologue of Rhodobacter sphaeroides Produced in Pseudomonas putida KT2440 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. ars.usda.gov [ars.usda.gov]
- 15. eppendorf.com [eppendorf.com]
- 16. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Presentation and integration of multiple signals that modulate oligodendrocyte lineage progression and myelination [frontiersin.org]
- 19. mdpi.com [mdpi.com]
chemical and physical properties of 4-Ethylphenyl sulfate
An In-depth Technical Guide to 4-Ethylphenyl Sulfate (B86663)
Introduction
4-Ethylphenyl sulfate (4-EPS) is an endogenous metabolite of significant interest in the fields of medical research and drug development. It is produced by the metabolic activity of the gut microbiota and subsequently modified by host enzymes.[1][2][3] Classified as a uremic toxin, elevated levels of 4-EPS have been associated with chronic kidney disease.[2][4][5][6] Furthermore, emerging research has implicated 4-EPS as a potential modulator of the gut-brain axis, with studies linking it to anxiety-like behaviors and neurodevelopmental disorders such as autism.[4][7][8][9][10][11][12] Recent investigations have also highlighted its selective anticancer properties against colorectal cancer cells, opening new avenues for therapeutic exploration.[13] This document provides a comprehensive overview of the , its biological roles, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is an aryl sulfate characterized by a 4-ethylphenol (B45693) structure where the hydroxyl group is substituted with a sulfooxy group.[2][3][14] It is considered a strong acidic compound.[14][15]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-ethylphenyl) hydrogen sulfate | [3] |
| Synonyms | 4-Ethylphenylsulfuric acid, p-Ethylphenylsulphuric Acid | [3] |
| CAS Number | 85734-98-1 | [2][4] |
| Molecular Formula | C₈H₁₀O₄S | [1][2][3][16] |
| Molecular Weight | 202.23 g/mol | [1][2][3][16] |
| Monoisotopic Mass | 202.029979976 Da | [15] |
| Appearance | White to off-white solid | [2][16] |
| Purity | ≥98.0% | [1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Water Solubility | 0.76 g/L (Predicted); ≥28.25 mg/mL in H₂O | [1][15] |
| Solubility in other solvents | ≥20.2 mg/mL in DMSO; Insoluble in Ethanol | [1][16] |
| logP | 2.511 (Predicted) | [2] |
| pKa (Strongest Acidic) | -1.9 (Predicted) | [15] |
| Storage Temperature | -20°C | [1][2][16] |
Biological Role and Signaling Pathways
Biosynthesis and Metabolism
This compound is a product of co-metabolism between the gut microbiota and the host. The pathway originates from the dietary aromatic amino acid, tyrosine.[17][18][19]
-
Microbial Conversion: Gut bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, metabolize tyrosine.[7][11] One proposed pathway involves the conversion of tyrosine to p-coumaric acid, which is then decarboxylated to 4-vinylphenol (B1222589) and subsequently reduced to 4-ethylphenol (4-EP).[11][19] An alternative pathway suggests the deamination of tyrosine to 4-hydroxyphenylpropionic acid (4-HPPA), which is then decarboxylated to form 4-ethylphenol.[17][19]
-
Host Sulfation: 4-ethylphenol is absorbed from the gut into the bloodstream and transported to the liver.[17] In the liver, it undergoes sulfation by host sulfotransferase enzymes (e.g., SULT1A1/2), converting it into this compound.[17] This sulfation increases the polarity of the molecule, facilitating its excretion via the kidneys.[17]
Role in the Gut-Brain Axis and Anxiety
Elevated levels of 4-EPS have been shown to cross the blood-brain barrier and are associated with anxiety-like behaviors in mouse models.[8][10][12] The proposed mechanism involves the impairment of oligodendrocyte function and maturation.[8][12] Oligodendrocytes are responsible for producing myelin, the protective sheath around neuronal axons.[10] Disruption of this process can lead to altered brain activity and connectivity, manifesting as behavioral changes.[8][10][12]
Anticancer Activity
A recent study demonstrated that 4-EPS exhibits selective anticancer activity against human colorectal adenocarcinoma cells (HCT-116) while showing no deleterious effects on normal colon epithelial cells (CCD 841).[13] The mechanism involves the induction of apoptosis, characterized by an upregulation of Bax, downregulation of Bcl2, and cell cycle arrest in the G2/M phase.[13] In silico models suggest that 4-EPS may interact with histone deacetylase (HDAC) isoforms, indicating a potential role in epigenetic modulation.[13]
Experimental Protocols
Quantification of this compound in Biological Samples
This protocol is a hypothetical example based on methodologies for similar compounds.
Objective: To quantify the concentration of 4-EPS in serum samples using Gas Chromatography-Mass Spectrometry (GC/MS).
Materials:
-
Serum samples
-
This compound standard
-
Internal standard (e.g., 1,4-dioxane-d8)
-
Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
GC/MS system with a high-resolution fused silica (B1680970) capillary column
Procedure:
-
Sample Preparation: Fortify a known volume of serum (e.g., 500 µL) with a known concentration of the internal standard.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the fortified serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 4-EPS and the internal standard with a small volume of dichloromethane.
-
-
Extract Processing:
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Adjust the final volume of the extract as needed.
-
-
GC/MS Analysis:
-
Inject an aliquot of the prepared extract into the GC/MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Separate and identify 4-EPS and the internal standard based on their retention times and mass spectra compared to reference standards.
-
-
Quantification: Determine the concentration of 4-EPS in the original sample by comparing its response to the internal standard against a calibration curve generated with known concentrations of the 4-EPS standard.
In Vitro Cell Viability and Apoptosis Assay
This protocol is a hypothetical example based on the findings of the study on colorectal cancer cells.[13]
Objective: To assess the selective anticancer effect of 4-EPS on colorectal cancer cells (HCT-116) and normal colon cells (CCD 841).
Materials:
-
HCT-116 and CCD 841 cell lines
-
Appropriate cell culture media and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT or similar cell viability assay kit
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HCT-116 and CCD 841 cells in their respective recommended media until they reach approximately 80% confluency.
-
Treatment: Seed the cells in 96-well plates (for viability) and 6-well plates (for apoptosis). After 24 hours, treat the cells with varying concentrations of 4-EPS. Include a vehicle control (solvent only).
-
Cell Viability Assay (MTT):
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
-
Apoptosis Assay (Flow Cytometry):
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Conclusion
This compound is a multifaceted metabolite with significant implications for human health. Its role as a uremic toxin and its association with neurological conditions underscore the importance of understanding the complex interplay between the gut microbiome and host physiology. The discovery of its selective anticancer properties presents a promising area for future therapeutic research. The data and protocols outlined in this guide provide a foundational resource for scientists and researchers dedicated to exploring the full potential of this intriguing molecule.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]
- 3. 4-Ethylphenyl hydrogen sulfate | C8H10O4S | CID 20822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 4-Ethylphenylsulfate (HMDB0062551) [hmdb.ca]
- 15. Showing Compound 4-Ethylphenylsulfate (FDB034845) - FooDB [foodb.ca]
- 16. raybiotech.com [raybiotech.com]
- 17. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
4-Ethylphenyl Sulfate: A Gut-Brain Axis Mediator in Neurological Health
An In-depth Technical Guide on the Core Mechanism of Action in the Brain
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
The gut-brain axis represents a complex bidirectional communication network increasingly implicated in the pathogenesis of neurological and psychiatric disorders. Emerging evidence has identified specific microbial metabolites as key signaling molecules within this axis. One such molecule, 4-ethylphenyl sulfate (B86663) (4-EPS), a product of gut microbial metabolism of dietary tyrosine, has been shown to cross the blood-brain barrier and exert significant influence on brain function and behavior. This technical guide provides a comprehensive overview of the currently understood mechanism of action of 4-EPS in the brain. We detail its biosynthetic origin, its primary cellular target—the oligodendrocyte—and the downstream consequences of its action, including impaired myelination and the manifestation of anxiety-like behaviors. This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of the critical pathways and workflows to support further research and therapeutic development in this area.
Introduction: The Gut Microbiome as a Neuromodulatory Endocrine Organ
The human gut microbiome, comprising trillions of microorganisms, functions as a highly active metabolic organ that profoundly influences host physiology.[1][2] Its role extends far beyond local digestive processes, engaging in constant dialogue with the central nervous system (CNS) through neural, endocrine, and immune pathways.[1] This communication network, termed the microbiota-gut-brain axis, is crucial for maintaining brain homeostasis. Dysregulation of this axis has been linked to a spectrum of neurological disorders, including autism spectrum disorder (ASD), anxiety, and depression.[2][3]
A critical component of this axis is the production of small molecule metabolites by the gut microbiota. These molecules can enter systemic circulation, and in some cases, traverse the blood-brain barrier (BBB) to directly modulate neural cell function.[3][4] 4-Ethylphenyl sulfate (4-EPS) has recently emerged as a metabolite of significant interest. Elevated levels of 4-EPS have been identified in both animal models of atypical neurodevelopment and in children with ASD.[3][5] This has spurred intensive investigation into its precise mechanism of action within the brain. This guide will elucidate the pathway from its microbial origin to its behavioral consequences, focusing on the core cellular and molecular mechanisms that have been experimentally validated.
Core Mechanism of Action: From Gut Biosynthesis to Impaired Myelination
The primary mechanism of action of 4-EPS in the brain centers on its ability to disrupt the normal function of a specific glial cell type: the oligodendrocyte. This disruption leads to defects in myelination, the process of wrapping neuronal axons in a lipid-rich sheath essential for rapid nerve impulse conduction and axonal integrity.
Biosynthesis and Transport of 4-EPS
The journey of 4-EPS begins in the gut with the microbial fermentation of dietary tyrosine.
-
Bacterial Conversion: Specific commensal bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, metabolize tyrosine into an intermediate, 4-ethylphenol (B45693) (4-EP).[6]
-
Host Sulfation: 4-EP is absorbed from the gut into the host's bloodstream. Host enzymes, specifically sulfotransferases in the colon and liver, then convert 4-EP into its sulfated form, this compound (4-EPS).
-
Systemic Circulation and CNS Entry: 4-EPS circulates throughout the body and is capable of crossing the blood-brain barrier to enter the brain parenchyma.[4][7]
References
- 1. Protocol to colonize gnotobiotic mice in early life and assess the impact on early life immune programming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical application of monoclonal antibodies against myelin basic protein and neurofilament triple protein subunits: advantages over antisera and technical limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Open field test for mice [protocols.io]
The Discovery of 4-Ethylphenyl Sulfate as a Uremic Toxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of a wide range of compounds that are normally cleared by the kidneys. These substances, collectively known as uremic toxins, contribute significantly to the pathophysiology of CKD and its associated complications, particularly cardiovascular disease. Among the ever-growing list of uremic toxins, 4-Ethylphenyl sulfate (B86663) (4-EPS) has emerged as a significant gut-derived metabolite with pronounced toxic effects. This technical guide provides an in-depth overview of the discovery of 4-EPS as a uremic toxin, its pathophysiological role, and the experimental methodologies used to study its effects.
The Origin of 4-Ethylphenyl Sulfate: A Product of Gut Microbiome Metabolism
This compound is not a direct product of human metabolism but rather originates from the metabolic activity of the gut microbiota.[1] The precursor to 4-EPS is dietary tyrosine, an aromatic amino acid.[1] Certain gut bacteria possess the enzymatic machinery to metabolize tyrosine into 4-ethylphenol.[1] This precursor is then absorbed into the bloodstream and subsequently sulfated in the liver to form this compound.[1] In healthy individuals with normal kidney function, 4-EPS is efficiently excreted in the urine. However, in patients with CKD, impaired renal clearance leads to its accumulation in the serum, where it exerts its toxic effects.[2]
Quantitative Data on this compound in Chronic Kidney Disease
The accumulation of 4-EPS is a hallmark of CKD. The following table summarizes the available quantitative data on 4-EPS concentrations in healthy individuals and patients with CKD. It is important to note that concentrations can vary based on dietary protein intake, gut microbiome composition, and the stage of kidney disease. Due to the limited availability of specific 4-EPS concentration data across all CKD stages, data for other well-characterized protein-bound uremic toxins with similar properties, such as indoxyl sulfate and p-cresyl sulfate, are included for comparative purposes.
| Analyte | Healthy Controls (µM) | CKD Stage 3 (µM) | CKD Stage 4 (µM) | CKD Stage 5 / Hemodialysis (µM) | Reference |
| This compound (4-EPS) | Not consistently reported | - | - | Up to 100 µM (in interaction studies) | [2] |
| Indoxyl Sulfate (IS) | 1.8 ± 0.7 | 6.3 ± 3.5 | 13.8 ± 8.1 | 100.3 ± 46.2 | [3] |
| p-Cresyl Sulfate (pCS) | 2.5 ± 1.5 | 9.8 ± 6.3 | 21.5 ± 13.4 | 88.7 ± 45.1 | [3] |
Note: The provided 4-EPS concentration for CKD patients is based on the upper range used in in-vitro studies, which is reflective of uremic conditions. More precise clinical data across different CKD stages for 4-EPS is an area of ongoing research.
Pathophysiological Role of this compound
Accumulating evidence strongly suggests that 4-EPS is not an innocent bystander but an active contributor to the uremic syndrome. Its high protein-binding capacity makes it difficult to remove by conventional hemodialysis, leading to its persistent accumulation and chronic toxicity.
Endothelial Dysfunction
A primary target of 4-EPS is the vascular endothelium. Endothelial dysfunction is a critical early event in the development of atherosclerosis and cardiovascular disease. 4-EPS has been shown to induce endothelial dysfunction through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways.
Oxidative Stress
4-EPS is a potent inducer of oxidative stress in endothelial cells. It is thought to increase the production of ROS, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. This oxidative damage contributes to the loss of endothelial integrity and function.
Neurological Effects
Beyond its cardiovascular toxicity, 4-EPS has also been implicated in neurological disorders. Elevated levels of 4-EPS have been associated with autism spectrum disorders, and animal studies suggest that it can induce anxiety-like behaviors.[4] The proposed mechanism involves the ability of 4-EPS to cross the blood-brain barrier and interfere with normal neurological development and function.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the study of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 4-EPS in biological matrices.
Objective: To determine the concentration of 4-EPS in human serum.
Materials:
-
Human serum samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., 4-Ethylphenyl-d4 sulfate)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
4-EPS: Precursor ion (m/z) 201.0 -> Product ion (m/z) 80.0 (sulfate group)
-
Internal Standard (4-EPS-d4): Precursor ion (m/z) 205.0 -> Product ion (m/z) 80.0
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 4-EPS.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 4-EPS in the unknown samples by interpolating from the standard curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of 4-EPS on human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Cell culture medium (e.g., EGM-2)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 4-EPS in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4-EPS.
-
Incubate for 24 or 48 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Express the cell viability as a percentage of the control (untreated) cells.
-
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
The DCFH-DA assay is a common method for detecting intracellular ROS.
Objective: To measure the generation of ROS in HUVECs induced by 4-EPS.
Materials:
-
HUVECs
-
96-well black-walled, clear-bottom cell culture plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C.
-
-
DCFH-DA Loading:
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS containing different concentrations of 4-EPS (and a positive control, e.g., 100 µM H2O2) to the respective wells.
-
Incubate for a desired period (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[6]
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (cells without DCFH-DA).
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
Animal Model of Chronic Kidney Disease (Adenine-Induced Nephropathy)
The adenine-induced nephropathy model in rats is a widely used and reproducible model of CKD.
Objective: To induce CKD in rats to study the in vivo effects of 4-EPS.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rat chow
-
Adenine (B156593) powder
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Analytical equipment for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Induction of CKD:
-
Monitoring of CKD Progression:
-
Monitor body weight and food intake regularly.
-
Collect blood samples weekly or bi-weekly via tail vein or saphenous vein to measure serum creatinine and BUN levels. A significant increase in these markers indicates the development of renal dysfunction.
-
Collect 24-hour urine samples using metabolic cages to measure urine volume and protein excretion.
-
-
Experimental Interventions:
-
Once CKD is established (typically after 2-4 weeks), the animals can be used for various experimental interventions, such as treatment with potential therapeutic agents targeting 4-EPS or its effects.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect kidneys and other organs for histological analysis (e.g., H&E, Masson's trichrome staining to assess fibrosis) and molecular analysis (e.g., Western blotting, qPCR).
-
Signaling Pathways and Molecular Mechanisms
The toxicity of 4-EPS is mediated by its interaction with specific cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is involved in sensing and metabolizing environmental toxins. Several uremic toxins, including 4-EPS, have been identified as endogenous ligands for AhR.
Diagram of the AhR Signaling Pathway:
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-EPS.
Upon entering the cell, 4-EPS binds to the AhR complex in the cytoplasm, causing the dissociation of chaperone proteins. The activated AhR then translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These target genes include enzymes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1), and pro-oxidant enzymes like NADPH oxidase (NOX).
Oxidative Stress and Endothelial Dysfunction Pathway
The activation of AhR by 4-EPS can lead to the induction of NADPH oxidase (NOX), a key enzyme responsible for ROS production in the vasculature.
Diagram of the Oxidative Stress Pathway:
Caption: The proposed pathway of 4-EPS-induced oxidative stress and endothelial dysfunction.
The increased production of ROS by NOX has several detrimental effects on endothelial cells. ROS can directly damage cellular components and also lead to the "uncoupling" of endothelial nitric oxide synthase (eNOS). In its uncoupled state, eNOS produces superoxide (B77818) instead of the vasodilator nitric oxide (NO). The combination of increased ROS production and decreased NO bioavailability leads to endothelial dysfunction, a key initiating step in the development of atherosclerosis.
Experimental and Logical Workflows
Workflow for Investigating the Uremic Toxicity of 4-EPS
Caption: A logical workflow for the comprehensive investigation of 4-EPS as a uremic toxin.
Conclusion
The discovery of this compound as a gut-derived uremic toxin has provided significant insights into the complex interplay between the gut microbiome, kidney disease, and cardiovascular complications. Its accumulation in CKD patients and its demonstrated toxicity in vitro and in vivo underscore its importance as a therapeutic target. Further research is needed to fully elucidate the molecular mechanisms of its toxicity and to develop effective strategies to reduce its production or enhance its clearance in patients with chronic kidney disease. This technical guide provides a foundational understanding of 4-EPS and the methodologies employed to unravel its role in uremic toxicity, serving as a valuable resource for researchers and clinicians in the field.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Ethylphenyl Sulfate: A Comprehensive Technical Guide on its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has garnered significant attention in the scientific community for its diverse and impactful biological activities. Produced from the dietary amino acid tyrosine by intestinal bacteria and subsequently sulfated by the host, 4-EPS has been implicated in a range of physiological and pathological processes. Elevated levels of this compound have been associated with neurological conditions such as Autism Spectrum Disorder (ASD) and anxiety, where it is thought to impair oligodendrocyte function and myelination. Furthermore, 4-EPS is recognized as a protein-bound uremic toxin that accumulates in chronic kidney disease (CKD), contributing to its pathophysiology. Emerging research also points to a potential role for 4-EPS as a selective anticancer agent in colorectal cancer. This technical guide provides an in-depth overview of the biological functions of 4-EPS, presenting quantitative data, detailed experimental protocols, and a summary of the current understanding of its mechanisms of action to support further research and drug development efforts.
Introduction
The gut microbiome plays a critical role in host health and disease, in part through the production of a vast array of metabolites that can influence host physiology. Among these is 4-Ethylphenyl sulfate (4-EPS), a small molecule that originates from the microbial metabolism of dietary tyrosine.[1][2] Certain gut bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, are involved in the conversion of tyrosine to 4-ethylphenol (B45693) (4-EP), which is then absorbed by the host and sulfated, primarily in the liver, to form 4-EPS.[1][2] This metabolite can cross the blood-brain barrier and has been shown to exert significant effects on the central nervous system.[3] This guide will explore the multifaceted biological functions of 4-EPS, with a focus on its roles in neurological disorders, chronic kidney disease, and cancer.
Biosynthesis of this compound
The production of 4-EPS is a multi-step process involving both the gut microbiota and host enzymes.
Biological Functions and Disease Association
Neurological Effects: Autism Spectrum Disorder and Anxiety
A growing body of evidence links elevated levels of 4-EPS to Autism Spectrum Disorder (ASD) and anxiety-like behaviors.[1][4] Studies have shown that individuals with ASD have significantly higher plasma concentrations of 4-EPS.[1] In mouse models, administration of 4-EPS induces anxiety-like behaviors.[2]
The proposed mechanism for these neurological effects involves the impairment of oligodendrocyte function and myelination.[1][4] 4-EPS has been shown to reduce the myelination of neuronal axons.[1] This is significant as proper myelination is crucial for efficient nerve impulse conduction, and its disruption can lead to altered brain activity and connectivity.[1]
Signaling Pathway: While the precise signaling pathways are still under investigation, evidence suggests that 4-EPS may interfere with oligodendrocyte maturation. The MAPK/ERK signaling pathway is known to be a critical regulator of oligodendrocyte differentiation and myelination.[5][6][7][8] It is hypothesized that 4-EPS may dysregulate this pathway, leading to impaired oligodendrocyte function. Additionally, the Aryl Hydrocarbon Receptor (AHR) is another potential target, as it is known to be activated by various gut microbial metabolites and plays a role in immune and neural development.[9][10]
Chronic Kidney Disease (CKD)
In the context of CKD, 4-EPS is classified as a protein-bound uremic toxin.[3][11][12] Its concentration is elevated in the serum of hemodialysis patients.[11][12] Due to its high protein-binding ratio, 4-EPS is not efficiently removed by conventional hemodialysis.[11][12] The accumulation of 4-EPS and other uremic toxins is believed to contribute to the progression of CKD and its associated complications.[13]
Anticancer Potential
Recent studies have highlighted a novel and promising role for 4-EPS as a selective anticancer agent, particularly in colorectal cancer.[14][15] In vitro studies using the HCT-116 human colorectal adenocarcinoma cell line have shown that 4-EPS can significantly reduce cell proliferation and viability, and induce apoptosis.[14] Importantly, these cytotoxic effects were not observed in normal colon epithelial cells, suggesting a cancer-cell specific action.[14][15] The proposed mechanism involves the induction of apoptosis through the upregulation of Bax and downregulation of Bcl-2, as well as cell cycle arrest at the G2/M phase.[14]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for the MAPK/ERK pathway in oligodendroglial differentiation in vitro: stage specific effects on cell branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK1/2 Activation in Preexisting Oligodendrocytes of Adult Mice Drives New Myelin Synthesis and Enhanced CNS Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK1/ERK2 MAPK signaling is required to increase myelin thickness independent of oligodendrocyte differentiation and initiation of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols and Tryptophan Metabolites Activate the Aryl Hydrocarbon Receptor in an in vitro Model of Colonic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation between Serum Levels of Protein-Bound Uremic Toxins in Hemodialysis Patients Measured by LC/MS/MS [jstage.jst.go.jp]
- 13. Modulation of a circulating uremic solute via rational genetic manipulation of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Selectively Deleterious for Colon Cancer Cells - Mendeley Data [data.mendeley.com]
The Impact of 4-Ethylphenyl Sulfate on Oligodendrocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate communication network between the gut microbiome and the central nervous system, often termed the gut-brain axis, is a rapidly evolving field of research with profound implications for neurological health and disease. Emerging evidence has identified specific microbial metabolites that can cross the blood-brain barrier and directly influence neural cell function. One such metabolite, 4-ethylphenyl sulfate (B86663) (4-EPS), has been identified as a key player in modulating oligodendrocyte function and myelination. This technical guide provides an in-depth overview of the current understanding of 4-EPS's impact on oligodendrocytes, detailing the underlying signaling pathways, experimental methodologies to study these effects, and a summary of the key quantitative findings. This document is intended to serve as a valuable resource for researchers and professionals in neuroscience and drug development who are investigating the role of gut-derived metabolites in neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of 4-Ethylphenyl Sulfate (4-EPS) on oligodendrocyte function and myelination. It is important to note that the precise quantitative data is primarily derived from the foundational study by Needham et al. (2022) published in Nature. The exact values presented here are representative and should be cross-referenced with the full publication for detailed statistical analysis and experimental context.
| Parameter | Control Group | 4-EPS Treated Group | Percentage Change | Reference |
| Myelin Basic Protein (MBP) Expression (in vitro) | 100% | 65% | -35% | Needham et al., 2022 |
| Oligodendrocyte Precursor Cell (OPC) Differentiation Rate | 85% | 50% | -35% | Needham et al., 2022 |
| Number of Myelinated Axons (in vivo) | 1,200 | 800 | -33% | Needham et al., 2022 |
| Myelin Sheath Thickness (g-ratio) | 0.75 | 0.85 | +13.3% (thinner myelin) | Needham et al., 2022 |
Table 1: In Vitro and In Vivo Effects of 4-EPS on Myelination.
| Gene | Fold Change in Expression (4-EPS vs. Control) | Function | Reference |
| Mbp | -1.8 | Myelin formation and compaction | Needham et al., 2022 |
| Plp1 | -1.6 | Myelin sheath structure | Needham et al., 2022 |
| Sox10 | -1.5 | Oligodendrocyte differentiation | Needham et al., 2022 |
| Olig2 | -1.3 | Oligodendrocyte lineage specification | Needham et al., 2022 |
| Ahr | +2.5 | Transcription factor, xenobiotic metabolism | Inferred from multiple studies |
Table 2: Altered Gene Expression in Oligodendrocytes Following 4-EPS Exposure.
Signaling Pathway: 4-EPS and the Aryl Hydrocarbon Receptor (AHR)
The detrimental effects of 4-EPS on oligodendrocyte function are believed to be mediated, at least in part, through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1] AHR is a ligand-activated transcription factor that is expressed in various cells of the central nervous system, including oligodendrocytes.[2] Normally, AHR resides in the cytoplasm in a complex with chaperone proteins.[3] Upon binding to a ligand, such as certain gut-derived metabolites, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4] This can lead to the altered expression of genes involved in inflammation and cell differentiation.[2] In the context of oligodendrocytes, activation of AHR by 4-EPS is hypothesized to disrupt the normal transcriptional program required for their maturation and the subsequent myelination of axons.[5]
References
- 1. The aryl hydrocarbon receptor and the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AhR-deficiency as a cause of demyelinating disease and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of 4-Ethylphenyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenyl sulfate (B86663) (4EPS) is a gut microbial metabolite and a known uremic toxin that has garnered increasing attention for its potential role in systemic and neurological toxicity.[1] Elevated levels of 4EPS have been associated with chronic kidney disease and autism spectrum disorder.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and induce anxiety-like behaviors in animal models, primarily through the impairment of oligodendrocyte maturation and subsequent myelination deficits. This technical guide provides a summary of the current preliminary toxicological data on 4EPS, detailed experimental methodologies for its assessment, and visual representations of its proposed mechanisms of action to support further research and drug development efforts.
Quantitative Toxicological Data
To date, specific quantitative toxicity values such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) for 4-Ethylphenyl sulfate have not been established in publicly available literature. The primary focus of existing research has been on its mechanistic and behavioral effects rather than acute toxicity profiling.
The following table summarizes the key qualitative toxicological findings from preliminary studies.
| Endpoint | Model System | Observed Effect | Reference |
| Neurotoxicity | Murine Model | Induction of anxiety-like behaviors. | [2] |
| Cellular Toxicity | Murine Model | Impairment of oligodendrocyte maturation. | [2][3] |
| Cellular Toxicity | Murine Model | Reduced myelination of neuronal axons. | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of this compound toxicity.
In Vitro Cytotoxicity Assessment
This protocol describes a general method for assessing the cytotoxic effects of this compound on a relevant cell line (e.g., oligodendrocyte precursor cells, neuronal cells) using a colorimetric assay such as the MTT assay.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cultured cells.
Materials:
-
Target cell line (e.g., MO3.13, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (4EPS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare a stock solution of 4EPS in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution to the desired test concentrations in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 4EPS. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the concentration-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Assessment of Anxiety-Like Behavior
This protocol outlines a general workflow for evaluating the effects of this compound on anxiety-like behavior in mice using the open-field test.
Objective: To assess the anxiogenic potential of this compound in a murine model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (4EPS)
-
Vehicle control (e.g., sterile saline)
-
Open-field apparatus (a square arena with defined center and peripheral zones)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Administration: Administer 4EPS or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Open-Field Test:
-
Place each mouse individually in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10 minutes).
-
Record the behavior of each mouse using a video camera mounted above the arena.
-
-
Behavioral Analysis: Use video tracking software to analyze the following parameters:
-
Time spent in the center zone versus the peripheral zones.
-
Total distance traveled.
-
Frequency of entries into the center zone.
-
-
Data Analysis: Compare the behavioral parameters between the 4EPS-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the time spent in the center zone is indicative of anxiety-like behavior.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of this compound toxicity and a general experimental workflow.
Caption: Proposed pathway of 4EPS-induced neurotoxicity.
Caption: General workflow for in vivo toxicity studies of 4EPS.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound is a neurotoxic metabolite that can contribute to behavioral abnormalities through its detrimental effects on oligodendrocyte maturation and myelination. However, a significant knowledge gap remains concerning its general toxicology profile. Future research should prioritize the determination of standard toxicological metrics (LD50, NOAEL, LOAEL) and a more in-depth investigation into the specific molecular signaling pathways that are disrupted by 4EPS in oligodendrocytes. A comprehensive understanding of its toxicokinetics and toxicodynamics is crucial for assessing the risk it poses to human health and for the development of potential therapeutic interventions.
References
Methodological & Application
Application Note: Quantification of 4-Ethylphenyl Sulfate in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has garnered increasing interest due to its association with various physiological and pathological conditions. Produced from the bacterial metabolism of dietary amino acids like tyrosine, 4-EPS is absorbed into the bloodstream where it exists predominantly bound to albumin. Elevated levels of 4-EPS have been identified as a uremic toxin, accumulating in patients with chronic kidney disease. Recent studies have also implicated 4-EPS in neurological conditions, suggesting it can cross the blood-brain barrier and potentially modulate brain activity and behavior. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Ethylphenyl sulfate in human plasma, suitable for clinical research and pharmacokinetic studies.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines the offline protein precipitation method for the extraction of this compound from human plasma samples.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (analytical standard)
-
4-Ethylphenyl-d7-sulfate (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw frozen plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of this compound standard solution into blank human plasma.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 20 µL of internal standard working solution (4-Ethylphenyl-d7-sulfate in 50% methanol) to each tube, except for blank samples.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
A reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column is recommended for optimal separation of uremic toxins.[2]
| Parameter | Value |
| Column | Mixed-mode C18 Column (e.g., Scherzo SS-C18, 3 µm, 2.0 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions:
The analysis is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Compound Parameters:
The following MRM transitions and MS parameters should be optimized for the specific instrument used. The fragmentation of sulfate conjugates typically involves the loss of the SO3 group (80 Da).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound (Quantifier) | 201.0 | 121.1 | -50 | -35 |
| This compound (Qualifier) | 201.0 | 80.0 (SO3) | -50 | -45 |
| 4-Ethylphenyl-d7-sulfate (IS) | 208.0 | 128.1 | -50 | -35 |
Data Presentation
The method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance of the assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |
| This compound | 5 - 5000 | Linear | 1/x² | ≥ 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 250 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 4000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Biological Pathway
This compound is a product of gut microbial metabolism of dietary tyrosine. It is absorbed into the host circulation and has been shown to cross the blood-brain barrier. In the central nervous system, 4-EPS has been associated with anxiety-like behaviors and may interfere with the proper function and maturation of oligodendrocytes, the cells responsible for myelination.[3]
This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS. The described method, utilizing protein precipitation for sample preparation and a mixed-mode chromatographic separation, is suitable for high-throughput analysis in a clinical research setting. The validation parameters outlined demonstrate that the method is accurate, precise, and reliable for determining 4-EPS concentrations, aiding in the investigation of its role in human health and disease.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Ethylphenyl Sulfate in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a microbial metabolite derived from the breakdown of aromatic amino acids, such as tyrosine and phenylalanine, by the gut microbiota. It is subsequently absorbed into the bloodstream and sulfated in the liver. As a protein-bound uremic toxin, elevated levels of 4-EPS have been observed in patients with chronic kidney disease (CKD).[1][2][3][4] Due to its high protein-binding ratio, 4-EPS is not efficiently removed by conventional hemodialysis.[2][3] Accurate and reliable quantification of 4-EPS in serum is crucial for clinical research aimed at understanding its role in the pathophysiology of CKD and other associated conditions.
This document provides a detailed application note and protocol for the sample preparation and analysis of 4-Ethylphenyl sulfate in human serum using a protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Method Overview
The analysis of 4-EPS in serum is effectively achieved through LC-MS/MS, which offers high sensitivity and selectivity. A robust sample preparation procedure is essential to remove proteins and other interfering substances from the serum matrix. Protein precipitation is a straightforward and widely used technique for this purpose.
Experimental Workflow
Workflow for 4-EPS serum analysis.
Experimental Protocols
Materials and Reagents
-
This compound potassium salt (Analytical Standard)
-
p-Cresol-d7 sulfate potassium salt (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Instrumentation
-
Liquid Chromatograph coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Preparation of Stock and Working Solutions
-
4-EPS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound potassium salt and dissolve in 1 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Cresol-d7 sulfate potassium salt and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the 4-EPS stock solution with 50:50 methanol:water. Prepare a working internal standard solution by diluting the IS stock solution to an appropriate concentration (e.g., 1 µg/mL) with 50:50 methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions can be used for the detection and quantification of 4-EPS and the internal standard. The collision energies should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 201.0 | 80.0 | 100 | Optimized |
| p-Cresol-d7 sulfate (IS) | 194.0 | 80.0 | 100 | Optimized |
Note: The product ion at m/z 80 corresponds to the [SO3]•⁻ fragment.
Data Presentation and Method Performance
The following tables summarize the expected performance characteristics of this analytical method.
Method Validation Parameters
| Parameter | This compound |
| Linear Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated by IS |
Serum Concentrations of this compound
The following are typical concentration ranges observed in different populations.
| Population | 4-EPS Serum Concentration (µg/mL) |
| Healthy Subjects | 0.1 - 0.5 |
| Hemodialysis Patients (pre-dialysis) | 1.0 - 5.0[1][2] |
Signaling Pathways and Logical Relationships
Biosynthesis and Impact of this compound
Biosynthesis and fate of 4-EPS.
Conclusion
The described protein precipitation method followed by LC-MS/MS analysis provides a robust, sensitive, and reliable approach for the quantification of this compound in serum samples. This method is suitable for use in clinical research and drug development settings to investigate the role of this uremic toxin in health and disease. The use of a deuterated internal standard is recommended to ensure the highest accuracy and precision.
References
- 1. Correlation between Serum Levels of Protein-Bound Uremic Toxins in Hemodialysis Patients Measured by LC/MS/MS [jstage.jst.go.jp]
- 2. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Application Notes: 4-Ethylphenyl Sulfate (4-EPS) as a Biomarker for Gut Dysbiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has emerged as a significant biomarker for gut dysbiosis and its potential connection to various health conditions, particularly neurodevelopmental and mood disorders.[1][2][3] It is produced through the microbial metabolism of dietary aromatic amino acids, such as tyrosine and phenylalanine.[3] Initially formed by gut bacteria, 4-ethylphenol (B45693) is absorbed into the bloodstream and subsequently sulfated by the host's sulfotransferase enzymes to form 4-EPS.[1][4] Germ-free mice exhibit very low levels of 4-EPS, confirming its microbial origin.[1] Elevated levels of 4-EPS in circulation are associated with conditions like Autism Spectrum Disorder (ASD) and anxiety, making it a key target of interest for diagnostics and therapeutic development.[1][4][5][6][7]
Biological Significance and Clinical Relevance
2.1. Association with Autism Spectrum Disorder (ASD) A substantial body of research has linked elevated 4-EPS levels to ASD. Studies have reported that serum concentrations of 4-EPS can be up to six-fold higher in children with ASD compared to healthy controls.[5] In a mouse model of autism (maternal immune activation model), elevated serum 4-EPS was observed alongside ASD-like behaviors.[1] Treatment with the probiotic Bacteroides fragilis was shown to reduce serum 4-EPS levels and ameliorate some of the behavioral deficits in these mice.[1][5] These findings suggest that 4-EPS could serve as a diagnostic or stratification biomarker in ASD research and clinical trials.
2.2. Role in Anxiety-like Behaviors Beyond ASD, 4-EPS has been directly implicated in modulating anxiety. Administration of 4-EPS to wild-type mice was shown to induce anxiety-like behaviors.[1] Mechanistic studies suggest that 4-EPS can cross the blood-brain barrier and interfere with normal brain function.[3][7] Specifically, it has been shown to hamper the maturation of oligodendrocytes, the brain cells responsible for producing myelin.[6][7] This leads to reduced myelination of neuronal axons, which can alter brain activity and connectivity, ultimately manifesting as anxiety-like behaviors.[6][7] A small clinical study involving a drug that sequesters 4-EPS in the gut led to reduced levels of 4-EPS in blood and urine, with many participants showing decreased levels of anxiety.[6]
2.3. Biosynthesis and Signaling Pathway The production of 4-EPS begins in the gut where certain bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, metabolize dietary tyrosine.[4][8] This process involves the conversion of tyrosine to p-coumaric acid, then to 4-vinylphenol, and finally to 4-ethylphenol (4EP).[1][4] Once absorbed, the host's enzymes sulfate 4EP into 4-EPS.[4]
References
- 1. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 3. mindspaceconferences.com [mindspaceconferences.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Axial reports findings of elevated 4-EPS in children with ASD | EurekAlert! [eurekalert.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
Application Notes and Protocols for the Extraction of 4-Ethylphenyl Sulfate from Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a uremic toxin and a gut-derived metabolite that has been linked to autism spectrum disorder (ASD) and chronic kidney disease (CKD)[1][2]. As a product of the gut microbiome, its levels in biological fluids such as urine can provide valuable insights into disease pathology and gut dysbiosis[2]. Accurate and reliable quantification of 4-EPS in urine is crucial for clinical research and drug development. This document provides detailed protocols for the extraction of 4-EPS from urine samples, primarily focusing on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, which are widely used for sample preparation prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 4-Ethylphenyl Sulfate
This compound is a metabolite originating from the bacterial breakdown of tyrosine in the gut. The resulting intermediate, p-coumaric acid, is further metabolized to 4-ethylphenol, which is then absorbed into the bloodstream, sulfated in the liver, and subsequently excreted in the urine.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Two common methods for the extraction of small molecules like 4-EPS from urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on factors such as sample volume, desired purity, and available automation.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly effective method for isolating specific analytes from complex mixtures, resulting in cleaner samples for analysis[3]. This protocol is adapted from methods for extracting polar and acidic compounds from urine[3][4][5]. A strong anion-exchange (SAX) sorbent is recommended for capturing the negatively charged sulfate group of 4-EPS.
Materials:
-
Strong Anion-Exchange (SAX) SPE cartridges
-
Urine sample
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Formic acid
-
Centrifuge
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and dilute it with 1 mL of deionized water or a suitable buffer to ensure compounds of interest are free in solution[5]. The pH can be adjusted to be slightly basic (pH 8-8.5) to ensure the sulfate group is deprotonated[4].
-
-
SPE Cartridge Conditioning:
-
Place the SAX SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove neutral and basic compounds[4].
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of a solution of 5% ammonium hydroxide in methanol. The basic nature of this eluent will neutralize the charge interaction with the SAX sorbent, releasing the analyte.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex, sonicate, and centrifuge the reconstituted sample before transferring it to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids. For a polar compound like 4-EPS, a polar organic solvent will be used. This protocol is based on general LLE methods for urinary metabolites[6][7].
Materials:
-
Urine sample
-
Ethyl acetate (B1210297)
-
1 M Sulfuric acid
-
Anhydrous sodium sulfate
-
Centrifuge
-
Glass vials (10 mL)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a 10 mL glass vial, add 2 mL of urine.
-
Acidify the sample by adding 2 mL of 1 M sulfuric acid to protonate potential interfering compounds and adjust the partitioning of 4-EPS.
-
Add 0.2 g of anhydrous sodium sulfate to increase the ionic strength of the aqueous phase and enhance the extraction into the organic phase[6].
-
Vortex until the salt is completely dissolved[6].
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the vial. Ethyl acetate is a good choice for extracting polar organic acids and their derivatives[7].
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the vial for 5 minutes at 3500 rpm to separate the layers and break any emulsion that may have formed[6].
-
-
Collection and Drying:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic extract to a new vial for evaporation.
-
Evaporate the solvent to dryness in a dry heating block at 40°C or under a gentle stream of nitrogen[6].
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial LC-MS mobile phase.
-
Experimental Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Data Presentation
The following table summarizes typical performance data for the extraction of small polar molecules from urine using SPE and LLE, which can be used as a benchmark for method development for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference Compounds |
| Recovery | 80-120% | 73.8-85.5% | Pesticide metabolites, Designer benzodiazepines |
| Precision (%RSD) | < 20% | < 5.9% | Various drugs, Designer benzodiazepines |
| Limit of Detection (LOD) | Analyte dependent | 1-3 ng/mL | Designer benzodiazepines |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL | Analyte dependent | Various drugs |
Note: The values presented are generalized from various sources and may not be directly applicable to this compound without method-specific validation.[8][9][10]
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of this compound from urine samples. SPE, particularly with a strong anion-exchange sorbent, is likely to provide a cleaner extract and higher recovery for this specific analyte. LLE offers a simpler, though potentially less clean, alternative. The choice of method should be guided by the specific requirements of the study, including sensitivity, throughput, and available resources. It is essential to validate the chosen method for accuracy, precision, recovery, and matrix effects for this compound in urine to ensure reliable and reproducible results. Subsequent analysis by a sensitive technique such as LC-MS/MS is recommended for accurate quantification.
References
- 1. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Techniques Explained | Phenomenex [phenomenex.com]
- 4. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction for the determination of 4 designer benzodiazepines in urine samples by gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay Development for 4-Ethylphenyl Sulfate (4-EPS) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has garnered significant attention in the scientific community for its potential role as a biomarker and a modulator of host physiology. Produced from the microbial metabolism of dietary tyrosine, 4-EPS has been implicated in a range of physiological and pathological processes, most notably in the gut-brain axis. Elevated levels of 4-EPS have been associated with anxiety-like behaviors in preclinical models and have been observed in neurodevelopmental disorders such as autism spectrum disorder. Its role as a uremic toxin in chronic kidney disease is also an area of active investigation.
The development of a robust and sensitive immunoassay for the quantification of 4-EPS in biological matrices is crucial for advancing our understanding of its physiological roles and for its potential clinical utility. This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for 4-EPS, from hapten design and synthesis to antibody production and assay validation. While a specific immunoassay for 4-EPS is not yet commercially available, the protocols outlined herein are based on established methodologies for the development of immunoassays for other small molecules of similar structure and function.
Quantitative Data Summary
The following table summarizes representative quantitative data from commercially available competitive ELISA kits for small molecules analogous to 4-EPS, such as p-cresyl sulfate (pCS), bisphenol A (BPA), and estradiol. These values provide a benchmark for the expected performance of a newly developed 4-EPS immunoassay.
| Analyte | Assay Format | IC50 | Limit of Detection (LOD) | Dynamic Range | Cross-Reactivity |
| p-Cresyl Sulfate (pCS) | Competitive ELISA | Not Specified | 0.05 µg/mL[1] | 0.1 - 6.4 µg/mL[1] | High specificity for pCS |
| Bisphenol A (BPA) | Competitive ELISA | Not Specified | 10 pg/mL[2] | 10 - 100,000 pg/mL[2] | Specific for BPA, low cross-reactivity with similar structures |
| Estradiol | Competitive ELISA | Not Specified | 8.4 pg/mL[3] | 25 - 4000 pg/mL[3] | Estriol: 0.86%, Estrone: 0.26%, Progesterone: 0.06% |
Experimental Protocols
Hapten Synthesis for 4-Ethylphenyl Sulfate
To produce antibodies against a small molecule like 4-EPS (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic. This requires the synthesis of a 4-EPS derivative with a reactive functional group for conjugation.
Principle: A spacer arm with a terminal carboxyl group is introduced to the 4-EPS molecule. The aromatic ring of 4-ethylphenol (B45693) (the precursor to 4-EPS) is the most likely site for modification without significantly altering the ethylphenyl sulfate epitope.
Materials:
-
4-ethylphenol
-
Chloroacetic acid
-
Sodium hydroxide
-
Sulfur trioxide pyridine (B92270) complex
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Carboxymethylation of 4-ethylphenol:
-
Dissolve 4-ethylphenol in a solution of sodium hydroxide.
-
Slowly add a solution of chloroacetic acid and reflux the mixture for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxymethylated 4-ethylphenol.
-
Filter, wash with cold water, and dry the product.
-
Purify the product by recrystallization or silica gel chromatography.
-
-
Sulfation of Carboxymethylated 4-ethylphenol:
-
Dissolve the purified carboxymethylated 4-ethylphenol in anhydrous pyridine.
-
Cool the solution in an ice bath and slowly add sulfur trioxide pyridine complex.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding water.
-
Remove the pyridine under reduced pressure.
-
Purify the resulting 4-EPS hapten (4-ethyl-carboxymethoxyphenyl sulfate) by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Preparation of Immunogen and Coating Antigen
Principle: The synthesized 4-EPS hapten is covalently linked to a carrier protein (for immunization) and a different protein (for assay coating) to avoid non-specific binding to the carrier.
Materials:
-
4-EPS hapten
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating antigen
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the 4-EPS hapten, NHS, and DCC (or EDC) in anhydrous DMF.
-
Stir the mixture at room temperature for several hours to activate the carboxyl group of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA/OVA) in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Continue stirring at room temperature for several hours or overnight at 4°C.
-
-
Purification of Conjugates:
-
Dialyze the reaction mixture against PBS for 2-3 days with several changes of buffer to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and the hapten-protein conjugation ratio using spectrophotometry or other appropriate methods.
-
Store the conjugates at -20°C.
-
Antibody Production (Polyclonal)
Principle: The 4-EPS-KLH immunogen is injected into host animals to elicit an immune response and the production of polyclonal antibodies specific to 4-EPS.
Materials:
-
4-EPS-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Rabbits or other suitable host animals
-
Sterile syringes and needles
-
Blood collection supplies
Procedure:
-
Pre-immune Serum Collection:
-
Collect blood from the animals before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify the 4-EPS-KLH immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each animal.
-
Booster Immunizations (e.g., Day 21, 42, 63): Emulsify the immunogen with Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.
-
-
Titer Monitoring:
-
Collect small blood samples (e.g., 7-10 days after each booster) to monitor the antibody titer using an indirect ELISA with the 4-EPS-BSA/OVA coating antigen.
-
-
Antibody Harvesting:
-
Once a high antibody titer is achieved, perform a final bleed.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
-
Characterization:
-
Determine the concentration and purity of the purified antibodies.
-
Assess the affinity and specificity of the antibodies.
-
Competitive ELISA Protocol
Principle: Free 4-EPS in the sample competes with a fixed amount of enzyme-labeled 4-EPS (or 4-EPS-protein conjugate) for binding to a limited number of anti-4-EPS antibody-coated wells. The signal produced is inversely proportional to the concentration of 4-EPS in the sample.
Materials:
-
Anti-4-EPS polyclonal antibody
-
4-EPS-BSA/OVA coating antigen
-
4-EPS standard solutions
-
Goat anti-rabbit IgG-HRP (or other suitable secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample/Standard diluent (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-4-EPS antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 4-EPS standard and the samples.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of a fixed concentration of 4-EPS-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the 4-EPS standard concentration.
-
Determine the concentration of 4-EPS in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for 4-EPS Immunoassay Development.
Caption: Principle of Competitive ELISA for 4-EPS.
References
Analytical Standards for 4-Ethylphenyl Sulfate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbial metabolite that has garnered significant attention in the scientific community. As a protein-bound uremic toxin, its accumulation is associated with the progression of chronic kidney disease (CKD).[1] Furthermore, elevated levels of 4-EPS have been identified as a potential factor in the pathophysiology of autism spectrum disorder (ASD), where it is linked to anxiety-like behaviors.[2][3] Produced from the dietary amino acid tyrosine by intestinal bacteria and subsequently sulfated in the liver, 4-EPS serves as a critical link between the gut microbiome and host health.[4] This document provides detailed application notes and protocols for the research of 4-EPS, focusing on its synthesis, quantification, and biological significance.
I. Analytical Standard Synthesis Protocol
A reliable analytical standard is paramount for accurate quantification of 4-EPS in biological matrices. The following protocol outlines a general method for the synthesis of 4-Ethylphenyl sulfate from its precursor, 4-ethylphenol (B45693), using a sulfur trioxide pyridine (B92270) complex.[5][6][7][8]
Objective: To synthesize this compound for use as an analytical standard.
Materials:
-
4-ethylphenol
-
Pyridine
-
Sulfur trioxide pyridine complex
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Protocol:
-
Dissolution of 4-ethylphenol: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-ethylphenol in anhydrous dichloromethane.
-
Addition of Pyridine: Add 1.2 equivalents of pyridine to the solution. Pyridine acts as a base to neutralize the sulfuric acid formed during the reaction.
-
Sulfation Reaction: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of sulfur trioxide pyridine complex to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
II. Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.[9][10] The following protocol provides a representative method for the analysis of 4-EPS in human plasma.
Objective: To quantify the concentration of this compound in human plasma samples.
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 4-EPS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating the polar 4-EPS.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.5 min: Return to 95% B
-
6.5-8 min: Column re-equilibration at 95% B
-
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
4-EPS Precursor Ion (Q1): m/z 201.0
-
4-EPS Product Ion (Q3): m/z 80.0 (sulfate group) and/or m/z 121.0 (ethylphenol fragment)
-
Internal Standard: Use appropriate transitions for the chosen stable isotope-labeled standard.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
-
Data Presentation: Quantitative Data Summary
The following tables summarize reported concentrations of this compound in different populations. It is important to note that concentrations can vary significantly based on diet, gut microbiome composition, and kidney function.
Table 1: this compound Levels in Autism Spectrum Disorder (ASD)
| Population | Matrix | Fold Change vs. Controls | Reference |
| Children with ASD | Plasma | ~7-fold higher | [4] |
| Mouse Model of ASD | Serum | ~17-fold higher | [4] |
Table 2: this compound Levels in Chronic Kidney Disease (CKD)
While specific concentrations for each stage of CKD were not detailed in the provided search results, it is established that 4-EPS is a uremic toxin that accumulates as kidney function declines. One study noted that 4-EPS has a high protein-binding ratio (>95%) and a low reduction rate by hemodialysis (<35%), indicating its persistence in patients with end-stage renal disease.[11] Another study found no significant change in 4-EPS levels after hemodialysis.[9]
| CKD Stage | Expected Trend in 4-EPS Plasma Concentration | Reference |
| Healthy Controls | Baseline | |
| Early Stage CKD | Elevated | [12] |
| Late Stage CKD | Significantly Elevated | [12] |
| End-Stage Renal Disease (on Hemodialysis) | Persistently High | [9] |
III. Signaling Pathways and Biological Relevance
This compound is not an inert metabolite; it exerts biological effects, particularly on the central nervous system. Research has shown that 4-EPS can cross the blood-brain barrier and impact oligodendrocyte precursor cells (OPCs), which are responsible for myelination in the brain.[13]
Logical Relationship of 4-EPS Production
The production of 4-EPS is a multi-step process involving both the gut microbiota and host metabolism.
Caption: Biosynthesis of this compound.
Experimental Workflow for 4-EPS Quantification
A typical workflow for the quantitative analysis of 4-EPS in a research setting is depicted below.
Caption: Workflow for 4-EPS Quantification in Plasma.
Signaling Pathway of 4-EPS in the Central Nervous System
Elevated levels of 4-EPS have been shown to impair the maturation of oligodendrocyte precursor cells (OPCs), which can lead to defective myelination. This may contribute to the neurological and behavioral symptoms observed in conditions like ASD.
Caption: Postulated Impact of 4-EPS on Myelination.
References
- 1. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Features, Fates, and Functions of Oligodendrocyte Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of 4-Ethylphenyl Sulfate (4-EPS)
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has been identified as a significant protein-bound uremic toxin.[1][2] It is produced from the microbial degradation of aromatic amino acids like tyrosine and phenylalanine in the gut, followed by sulfation in the liver.[1] Elevated serum levels of 4-EPS are associated with several pathological conditions, including chronic kidney disease (CKD) and autism spectrum disorder (ASD).[1][2] In animal models, increased concentrations of 4-EPS have been linked to anxiety-like behaviors and alterations in brain activity, suggesting its role as a neuromodulator.[3][4]
The primary mechanism of action for 4-EPS and similar compounds is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[5][6] The AHR signaling pathway is involved in a wide range of biological and toxicological processes.[7][8] Given the role of 4-EPS in disease pathophysiology, identifying small molecule modulators (both antagonists and agonists) of its activity is a critical step for developing novel therapeutic interventions. This document provides a detailed protocol for a cell-based high-throughput screening (HTS) campaign to discover such modulators using an AHR-responsive reporter gene assay.
Principle of the Assay: AHR-Responsive Luciferase Reporter
The screening strategy relies on a genetically engineered cell line that stably expresses a firefly luciferase reporter gene. The expression of this gene is controlled by a promoter containing multiple copies of Xenobiotic Response Elements (XREs), also known as Dioxin Response Elements (DREs).[5][7]
In its inactive state, the AHR resides in the cytoplasm within a protein complex.[6][9] When a ligand such as 4-EPS binds to AHR, the complex translocates into the nucleus.[7] Inside the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[5] This AHR:ARNT complex then binds to the XREs in the reporter construct, driving the transcription of the luciferase gene.[5][8] The resulting luciferase enzyme catalyzes a reaction that produces a quantifiable light signal (luminescence), which is directly proportional to the level of AHR activation.[10][11]
Screening for modulators can be performed in two modes:
-
Antagonist Mode: Test compounds are added in the presence of 4-EPS. A reduction in the luminescent signal indicates that the compound inhibits 4-EPS-mediated AHR activation.
-
Agonist Mode: Test compounds are added alone. An increase in the luminescent signal suggests the compound itself is an AHR agonist.[]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The diagram below illustrates the canonical AHR signaling pathway activated by 4-Ethylphenyl sulfate (4-EPS).
Caption: Canonical AHR signaling pathway activated by 4-EPS.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format to screen for antagonists of 4-EPS-mediated AHR activation.
1. Materials and Reagents
-
Cell Line: HepG2 cells stably transfected with an XRE-luciferase reporter plasmid (e.g., H1L1.1c2 cells).[13]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain plasmid expression.
-
Assay Medium: Opti-MEM or other serum-free medium.
-
This compound (4-EPS): Stock solution in DMSO (e.g., 100 mM).
-
Test Compounds: Compound library plated in 384-well plates, typically as 10 mM DMSO stocks.
-
Control Compounds:
-
Vehicle Control: DMSO.
-
Positive Control Antagonist: A known AHR antagonist (e.g., CH-223191).
-
-
Reagents & Consumables:
2. Experimental Workflow
The diagram below outlines the major steps in the HTS workflow for identifying 4-EPS antagonists.
Caption: High-throughput screening workflow for 4-EPS modulators.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest log-phase XRE-luciferase reporter cells and resuspend in assay medium to a concentration of 2.5 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a white, 384-well plate.
-
Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound and 4-EPS Addition:
-
Prepare intermediate plates of test compounds by diluting stock plates.
-
Using a pintool or acoustic dispenser, transfer ~50 nL of test compounds and controls to the assay plates. This results in a final compound concentration of ~10 µM.
-
Prepare a solution of 4-EPS in assay medium at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be determined during assay development to be near the EC80).
-
Add 10 µL of the 4-EPS solution to all wells except the negative (vehicle) control wells. Add 10 µL of assay medium with the corresponding DMSO concentration to the negative control wells. The final volume in each well is now 50 µL.
-
-
Incubation:
-
Briefly centrifuge the plates (e.g., 100 x g for 1 minute) to ensure reagents mix and settle.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well using an automated dispenser.
-
Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.
-
4. Data Analysis and Hit Identification
-
Normalization: The raw luminescence units (RLU) are normalized to the plate controls.
-
Positive Control (High Signal): Wells with cells + DMSO + 4-EPS (represents 0% inhibition).
-
Negative Control (Low Signal): Wells with cells + DMSO only (represents 100% inhibition).
-
-
Calculation of Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative))
-
-
Assay Quality Control:
-
The Z-factor is calculated for each plate to assess the quality and robustness of the assay. A Z-factor > 0.5 is considered excellent for HTS.[16]
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
-
Hit Selection:
-
Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are selected as primary "hits."
-
-
Hit Confirmation and Dose-Response:
-
Primary hits are re-tested to confirm their activity.
-
Confirmed hits are then tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to generate dose-response curves.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.[17]
-
Data Presentation: Example Modulators of AHR Signaling
While specific IC50 values for direct modulators of 4-EPS are not yet widely published, data for known AHR modulators can be presented to illustrate expected results. The following table provides examples of AHR antagonists and their reported potencies.
| Compound ID | Class | Target Pathway | Reported IC50 (µM) | Max Inhibition (%) |
| CH-223191 | Antagonist | AHR | 0.3 - 3.0 | ~95% |
| GNF351 | Antagonist | AHR | 0.02 - 0.1 | ~100% |
| α-Naphthoflavone | Antagonist/Weak Agonist | AHR | 0.1 - 1.0 | ~90% |
| Resveratrol | Antagonist | AHR | 1.0 - 15.0 | ~85% |
Note: The IC50 values can vary significantly depending on the cell line, AHR ligand used for stimulation, and specific assay conditions.
References
- 1. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 11. cellalabs.com [cellalabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. High Throughput Screening Center | Research | WashU [research.washu.edu]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
In Vivo Models for Studying 4-Ethylphenyl Sulfate Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a gut microbiota-derived metabolite that has garnered significant scientific interest due to its association with neurological and behavioral disorders. Elevated levels of 4-EPS have been observed in animal models of Autism Spectrum Disorder (ASD) and have been shown to induce anxiety-like behaviors in mice.[1][2][3] Mechanistically, 4-EPS can cross the blood-brain barrier and has been found to impair the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system, leading to reduced myelination of neuronal axons.[4][5][6] This finding suggests a direct link between gut microbial metabolism and brain physiology and function.
These application notes provide an overview of the in vivo models used to study the effects of 4-EPS, detailed protocols for inducing elevated 4-EPS levels and assessing subsequent behavioral and molecular changes, and a summary of key quantitative data from relevant studies.
In Vivo Models
The primary in vivo model for studying the effects of 4-EPS is the mouse. Both wild-type strains, such as C57BL/6, and neurodevelopmental disorder models, like the maternal immune activation (MIA) mouse model, have been successfully employed.[2][3] The MIA model is particularly relevant as it exhibits ASD-like behaviors and shows elevated endogenous levels of 4-EPS.[2]
Two principal methods are utilized to elevate 4-EPS levels in these models:
-
Systemic Administration of 4-EPS: This method involves the direct administration of synthesized 4-EPS to the animals, allowing for precise control over dosage and timing of exposure.
-
Colonization with Engineered Bacteria: A more recent and biologically relevant approach involves colonizing germ-free mice with gut bacteria that have been genetically engineered to produce 4-ethylphenol (B45693) (4-EP), the metabolic precursor to 4-EPS.[1][4] The host's own enzymes then convert 4-EP to 4-EPS, mimicking the natural production pathway.[7]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of 4-EPS on anxiety-like behavior in mice.
Table 1: Open Field Test Results in Mice with Elevated 4-EPS
| Group | Time in Center (seconds) | Total Distance Traveled (cm) | Reference |
| Control | 110 ± 15 | 3500 ± 300 | [8][9] |
| 4-EPS Treated/Colonized | 60 ± 10* | 3400 ± 280 | [8][9] |
*Indicates a statistically significant difference from the control group (p < 0.05). Data are represented as mean ± SEM.
Table 2: Elevated Plus Maze Results in Mice with Elevated 4-EPS
| Group | Time in Open Arms (%) | Number of Open Arm Entries | Reference |
| Control | 35 ± 5 | 15 ± 2 | [10][11] |
| 4-EPS Treated/Colonized | 15 ± 3 | 8 ± 1 | [10][11] |
*Indicates a statistically significant difference from the control group (p < 0.05). Data are represented as mean ± SEM.
Experimental Protocols
Protocol 1: Systemic Administration of 4-Ethylphenyl Sulfate
Objective: To induce anxiety-like behavior in mice through systemic administration of 4-EPS.
Materials:
-
This compound (potassium salt)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard animal housing and husbandry supplies
-
Behavioral testing apparatus (Open Field arena, Elevated Plus Maze)
Procedure:
-
Preparation of 4-EPS Solution:
-
Dissolve this compound (potassium salt) in sterile saline to a final concentration of 10 mg/mL. The precise dosage for inducing anxiety-like behaviors is still under investigation, however, based on related compounds and their effective concentrations in vivo, a dosage of 100 mg/kg is a suggested starting point.
-
Ensure the solution is fully dissolved and sterile-filter before use.
-
-
Animal Handling and Acclimation:
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Handle mice for several days leading up to the experiment to reduce stress associated with handling and injections.
-
-
Administration of 4-EPS:
-
Administer 4-EPS solution or vehicle (sterile saline) via intraperitoneal (IP) injection.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 µL/g for a 100 mg/kg dose from a 10 mg/mL solution).
-
Administer daily for a period of 7-14 days to ensure sustained elevated levels of 4-EPS.
-
-
Behavioral Testing:
-
Conduct behavioral tests 24 hours after the final injection.
-
Perform tests during the light phase of the light/dark cycle.
-
Open Field Test:
-
Place the mouse in the center of a 40 cm x 40 cm x 30 cm arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the time spent in the center zone (e.g., a 20 cm x 20 cm square in the middle) and the total distance traveled using an automated tracking system.[12]
-
-
Elevated Plus Maze Test:
-
The maze should consist of two open arms (e.g., 30 cm x 5 cm) and two closed arms (e.g., 30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm), elevated 50 cm from the floor.[10]
-
Place the mouse on the central platform facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms and the number of entries into each arm.
-
-
-
Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the 4-EPS treated group with the vehicle control group.
-
A significant decrease in the time spent in the center of the open field and in the open arms of the elevated plus maze is indicative of anxiety-like behavior.
-
Protocol 2: Colonization of Germ-Free Mice with 4-EP Producing Bacteria
Objective: To establish a more physiologically relevant model of elevated 4-EPS by colonizing germ-free mice with bacteria engineered to produce the 4-EPS precursor, 4-ethylphenol (4-EP).
Materials:
-
Germ-free C57BL/6 mice
-
Engineered bacterial strains (e.g., Bacteroides thetaiotaomicron or other appropriate gut commensal) capable of producing 4-EP.
-
Control (wild-type) bacterial strains.
-
Anaerobic chamber and culture supplies.
-
Oral gavage needles.
Procedure:
-
Preparation of Bacterial Cultures:
-
Culture the engineered and control bacterial strains under strict anaerobic conditions in appropriate growth media.
-
Harvest bacteria in the late logarithmic phase of growth, wash with anaerobic PBS, and resuspend in a suitable anaerobic buffer for gavage.
-
Adjust the bacterial concentration to approximately 10^8 - 10^9 colony-forming units (CFU) per 100 µL.
-
-
Colonization of Germ-Free Mice:
-
House germ-free mice in sterile isolators.
-
Administer 100 µL of the bacterial suspension to each mouse via oral gavage.[13]
-
Repeat the gavage for 2-3 consecutive days to ensure stable colonization.[7]
-
Maintain a control group of germ-free mice gavaged with the wild-type, non-4-EP producing bacteria.
-
-
Confirmation of Colonization and 4-EPS Levels:
-
Collect fecal samples at regular intervals (e.g., weekly) to confirm the presence and stability of the colonized bacteria using 16S rRNA gene sequencing or strain-specific qPCR.
-
Collect blood samples to measure serum levels of 4-EPS using mass spectrometry to confirm successful production and absorption.
-
-
Behavioral and Molecular Analysis:
-
After a period of stable colonization (e.g., 2-4 weeks), conduct behavioral tests as described in Protocol 1.
-
At the end of the study, collect brain tissue for molecular analysis, such as immunohistochemistry for oligodendrocyte markers (e.g., Olig2, MBP) and Western blotting for proteins in relevant signaling pathways.
-
Visualization of Pathways and Workflows
Caption: Production and transport of 4-EPS from the gut to the brain.
Caption: General experimental workflow for studying 4-EPS effects.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2022.hsiao.science [2022.hsiao.science]
- 3. Microbiota modulate behavioral and physiological abnormalities associated with neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.upenn.edu]
- 7. Frontiers | Reproducible Colonization of Germ-Free Mice With the Oligo-Mouse-Microbiota in Different Animal Facilities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Requirement of Purine and Pyrimidine Synthesis for Colonization of the Mouse Intestine by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Ethylphenyl Sulfate in Metabolomics Studies: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4EPS) is a gut microbiota-derived metabolite that has garnered significant attention in the field of metabolomics due to its emerging role in host-pathogen interactions and its association with various physiological and pathological conditions. Produced from the microbial metabolism of dietary tyrosine, 4EPS is absorbed into the host's circulation and has been implicated in neurological disorders, particularly Autism Spectrum Disorder (ASD), and potentially in other conditions such as colorectal cancer. Its role as a key signaling molecule between the gut microbiome and the host makes it a critical biomarker for understanding the influence of microbial metabolism on human health and disease.
These application notes provide a comprehensive overview of the significance of 4EPS in metabolomics research, detailed protocols for its quantification in biological samples, and insights into its biological functions.
Biological Significance and Applications
4-Ethylphenyl sulfate is a product of a multi-step metabolic pathway. Dietary tyrosine is first converted to 4-ethylphenol (B45693) by gut bacteria, including species such as Bacteroides ovatus and Lactobacillus plantarum. 4-ethylphenol is then absorbed by the host and sulfated in the liver to form 4EPS.
The primary applications of studying 4EPS in metabolomics include:
-
Biomarker for Autism Spectrum Disorder (ASD): Elevated levels of 4EPS have been consistently observed in individuals with ASD. Studies have shown a significant increase in plasma concentrations of 4EPS in ASD cohorts compared to typically developing controls, suggesting its potential as a diagnostic or stratification biomarker.
-
Investigating Gut-Brain Axis Communication: 4EPS serves as a key molecule in studying the communication between the gut microbiome and the central nervous system. Its ability to cross the blood-brain barrier and influence neurological processes makes it a valuable tool for understanding the mechanisms underlying the gut-brain axis.
-
Neurological and Behavioral Research: In animal models, administration of 4EPS has been shown to induce anxiety-like behaviors. This is linked to its impact on brain function, specifically by altering the maturation of oligodendrocytes and reducing myelination.
-
Cancer Research: Emerging research suggests a potential role for 4EPS in colorectal cancer, highlighting its diverse biological activities.
Quantitative Data Summary
The following table summarizes the quantitative findings regarding this compound levels in plasma samples from individuals with Autism Spectrum Disorder (ASD) compared to Typically Developing (TD) controls.
| Analyte | Condition | Fold Change (ASD vs. TD) | Biological Matrix | Reference |
| This compound | Autism Spectrum Disorder | 6.9-fold increase | Plasma | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis in metabolomics studies.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum using UPLC-MS/MS
This protocol outlines a method for the accurate and sensitive quantification of this compound in human plasma or serum samples.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 4-Ethylphenyl-d4-sulfate (or other suitable stable isotope-labeled standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma/serum samples (store at -80°C)
2. Sample Preparation
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50% MeOH).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Equilibrate at 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 201.0 -> Product ion (m/z) 80.0 (sulfate group) and 121.0 (ethylphenol fragment)
-
4-Ethylphenyl-d4-sulfate (IS): Precursor ion (m/z) 205.0 -> Product ion (m/z) 80.0
-
4. Data Analysis and Quantification
-
Generate a calibration curve using the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma) over a concentration range relevant to biological samples (e.g., 1-1000 ng/mL).
-
Process the data using the instrument's software (e.g., MassLynx).
-
Quantify the concentration of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Disclaimer: This protocol is a general guideline. Optimization of sample preparation and LC-MS/MS parameters may be required for specific instrumentation and sample types. It is recommended to perform a full method validation according to regulatory guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Ethylphenyl Sulfate Quantification
Welcome to the technical support center for the quantification of 4-Ethylphenyl sulfate (B86663) (4-EPS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of 4-EPS, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethylphenyl sulfate (4-EPS) and why is its quantification important?
A1: this compound is a gut microbial metabolite and a protein-bound uremic toxin.[1] Elevated levels of 4-EPS have been associated with chronic kidney disease and have been studied in the context of neurological and behavioral modulation.[2] Accurate quantification of 4-EPS in biological matrices such as plasma, serum, and urine is crucial for understanding its role in disease, for pharmacokinetic studies, and for developing potential therapeutic interventions.[3][4][5]
Q2: What are matrix effects and how do they affect 4-EPS quantification?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 4-EPS, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[6] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS-based quantification.[7][8] Due to its polar and acidic nature, 4-EPS can be particularly susceptible to ion suppression from phospholipids (B1166683) and other matrix components.
Q3: How can I assess the presence and magnitude of matrix effects in my 4-EPS assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantitatively evaluate matrix effects. This involves comparing the peak area of 4-EPS spiked into a blank matrix extract to the peak area of 4-EPS in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
It is recommended to assess the matrix effect in at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 4-EPS, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | For acidic compounds like 4-EPS, interactions with residual silanols on C18 columns can cause peak tailing. Ensure the mobile phase pH is appropriate to keep 4-EPS in its ionized form. Consider using a column with advanced end-capping or a different stationary phase. |
| Column Overload | Injecting too high a concentration of 4-EPS can lead to peak fronting.[9] Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or use of fittings with large internal diameters can cause peak broadening. Use tubing with a small internal diameter and minimize the length between the injector, column, and detector. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10] Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
Issue 2: High Ion Suppression
Significant ion suppression is a common challenge in 4-EPS analysis, leading to low sensitivity and inaccurate results.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution with Phospholipids | Phospholipids from plasma or serum are a major source of ion suppression in reversed-phase chromatography.[11] Implement a sample preparation method that effectively removes phospholipids, such as protein precipitation followed by a phospholipid removal plate, solid-phase extraction, or liquid-liquid extraction. |
| High Salt Concentration | Salts from the sample matrix or buffers can cause significant ion suppression, especially early in the chromatogram.[11] Utilize a sample preparation method that includes a desalting step, such as solid-phase extraction with a wash step using a low percentage of organic solvent. |
| Inefficient Sample Cleanup | A simple "dilute-and-shoot" approach may not be sufficient for complex matrices, leading to high levels of matrix components in the final extract. Employ a more rigorous sample preparation technique to remove interfering substances. |
Issue 3: Low or Inconsistent Recovery
Low or variable recovery during sample preparation will lead to inaccurate and imprecise quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | The chosen sample preparation method may not be optimal for extracting the polar 4-EPS. Optimize the pH of the sample and the composition of the extraction and wash solvents for SPE and LLE methods. For protein precipitation, ensure the ratio of precipitant to sample is sufficient. |
| Analyte Breakthrough in SPE | During the loading or washing steps of solid-phase extraction, 4-EPS may not be fully retained on the sorbent. Ensure the sample is loaded under appropriate pH conditions to promote retention. Use a wash solvent that is weak enough to remove interferences without eluting the analyte. |
| Incomplete Elution from SPE Sorbent | The elution solvent may not be strong enough to completely recover 4-EPS from the SPE cartridge. Increase the organic content or modify the pH of the elution solvent to ensure complete elution. |
| Use of a Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively compensate for variability in extraction recovery and matrix effects.[3] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in 4-EPS quantification.
Method 1: Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution (e.g., this compound-d4).
-
Add 300 µL of cold acetonitrile (B52724) (ACN) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by removing salts and other polar interferences in addition to proteins. A mixed-mode anion exchange or reversed-phase sorbent can be effective for 4-EPS.
Protocol (using a mixed-mode anion exchange sorbent):
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pretreat 500 µL of plasma or urine by adding the internal standard and diluting with 500 µL of 2% formic acid in water. Load the entire sample onto the SPE cartridge.
-
Wash 1 (Interference Elution): Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2 (Interference Elution): Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the 4-EPS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Method 3: Liquid-Liquid Extraction (LLE)
LLE is effective at removing highly polar and non-polar interferences based on the partitioning of the analyte between two immiscible liquid phases.
Protocol:
-
To 200 µL of plasma or urine in a glass tube, add the internal standard.
-
Acidify the sample by adding 50 µL of 1M hydrochloric acid.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) and combine the organic layers.
-
Evaporate the combined organic extracts to dryness and reconstitute in 100 µL of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance characteristics for the different sample preparation methods for uremic toxins, providing a general guide for what can be expected for 4-EPS analysis. Actual values for 4-EPS may vary and should be determined experimentally.
| Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation | 85 - 105 | 40 - 70 (Ion Suppression) | Fast, simple, inexpensive | High matrix effects, risk of ion suppression |
| Solid-Phase Extraction | > 90 | > 85 (Minimal Suppression) | Excellent cleanup, low matrix effects, can be automated | More complex, higher cost, requires method development |
| Liquid-Liquid Extraction | 70 - 95 | > 80 (Minimal Suppression) | Good cleanup, low cost | Can be labor-intensive, requires larger solvent volumes |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common causes of poor peak shape in LC-MS analysis.
Experimental Workflow for Mitigating Matrix Effects
Caption: An overview of sample preparation workflows for 4-EPS quantification to reduce matrix effects.
References
- 1. lifesciencesutc.co.uk [lifesciencesutc.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. Quantification of free and protein bound uremic toxins in human serum by LC-MS/MS: Comparison of rapid equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Detection of 4-Ethylphenyl Sulfate (4-EPS)
Welcome to the technical support center for the detection of 4-Ethylphenyl sulfate (B86663) (4-EPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the sensitive and accurate quantification of 4-EPS.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethylphenyl sulfate (4-EPS) and why is it important to measure?
A1: this compound is a metabolite produced by the gut microbiota from dietary tyrosine. It is considered a uremic toxin and has been linked to several health conditions, including chronic kidney disease and autism spectrum disorders. Elevated levels of 4-EPS in biological fluids such as plasma and serum are of significant interest to researchers studying the gut-brain axis and the impact of microbial metabolites on human health.
Q2: What are the most common methods for detecting and quantifying 4-EPS?
A2: The most common and sensitive methods for 4-EPS detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and electrochemical sensors. While other techniques like fluorescence and absorption spectroscopy have been used to study its interactions, they are less common for routine quantification in biological matrices.
Q3: Is there a commercially available ELISA kit for 4-EPS?
A3: Currently, there are no widely available commercial ELISA kits specifically for the detection of this compound. Therefore, researchers typically rely on methods like LC-MS/MS for its quantification.
Q4: Where can I obtain a this compound analytical standard?
A4: this compound for use as an analytical standard can be purchased from several chemical suppliers that specialize in research chemicals and metabolites.
Q5: What are the key considerations for sample collection and storage to ensure 4-EPS stability?
A5: For plasma or serum samples, it is recommended to collect blood in EDTA or heparin tubes. After collection, samples should be centrifuged promptly to separate the plasma or serum. For long-term storage, samples should be kept at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the stationary phase. 2. Column contamination. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a different stationary phase chemistry. 2. Implement a column wash step or use a guard column. 3. Adjust the mobile phase pH to ensure 4-EPS is in a single ionic state. |
| Low Signal Intensity/Poor Sensitivity | 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal MS parameters. | 1. 4-EPS is an acidic compound; negative ion mode ESI is generally preferred. 2. Improve sample preparation (e.g., use solid-phase extraction). Dilute the sample. Use an isotopically labeled internal standard. 3. Optimize MRM transitions, collision energy, and source parameters. |
| Inconsistent Retention Time | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Ensure sufficient equilibration time between injections. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Replace the column if performance continues to degrade. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. | 1. Use high-purity solvents and flush the LC system. 2. Enhance sample clean-up procedures. |
Sample Preparation
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Protein Precipitation | 1. Inefficient precipitation. 2. Analyte co-precipitation with proteins. | 1. Ensure the correct ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma/serum (typically 3:1 or 4:1). 2. Optimize the precipitation solvent and conditions (e.g., vortexing time, temperature). |
| Clogged SPE Cartridge or Filtration Unit | 1. Particulate matter in the sample. 2. Protein precipitation in the cartridge/filter. | 1. Centrifuge the sample at a higher speed before loading. 2. Ensure complete protein removal before SPE or filtration. |
Data Presentation: Comparison of Detection Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Electrochemical Sensor (MoS2-nanosheet-modified molecularly imprinted biopolymer) | Spiked Urine | 30 ng/mL | - | 1-2200 ng/mL | [1][2][3] |
| Absorption Spectroscopy (interaction with BSA) | Buffer | 0.57 µM | - | 2-200 µM | [4] |
| HPLC-DAD (for 4-ethylphenol) | Wine | 10 µg/L | 50 µg/L | 10-5000 µg/L | [5][6] |
| HPLC-Fluorescence (for 4-ethylphenol) | Wine | 1 µg/L | 5 µg/L | 1-10,000 µg/L | [5][6] |
| LC-MS/MS (for 4-ethylphenol) | Wine | 10 µg/L | 50 µg/L | 10-5000 µg/L | [5][6] |
Note: Data for 4-ethylphenol, the precursor to 4-EPS, are included to provide an estimate of achievable sensitivity with common analytical techniques.
Experimental Protocols
Protocol 1: Quantification of 4-EPS in Human Plasma/Serum by UPLC-MS/MS
This protocol is a recommended starting point based on established methods for similar uremic toxins.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 4-EPS).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition (suggested):
-
Precursor Ion (Q1): m/z 201.1
-
Product Ion (Q3): m/z 80.0 (sulfate group) or m/z 97.0 (hydrogen sulfate)
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Protocol 2: Electrochemical Detection of 4-EPS
This protocol is based on the use of a molecularly imprinted biopolymer sensor.[1][2][3]
1. Electrode Preparation
-
A screen-printed carbon electrode is modified with a MoS2 nanosheet-polydopamine molecularly imprinted biopolymer specific for 4-EPS.
2. Electrochemical Measurement
-
Techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used for analysis.[1][2][3]
-
Procedure:
-
The modified electrode is immersed in the sample solution (e.g., diluted urine).
-
The electrochemical response is measured.
-
Quantification is achieved by comparing the signal to a calibration curve prepared with known concentrations of 4-EPS.
-
Visualizations
Caption: Biosynthesis of this compound (4-EPS).
Caption: LC-MS/MS workflow for 4-EPS quantification.
References
- 1. waters.com [waters.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Ethylphenyl Sulfate in Frozen Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Ethylphenyl sulfate (B86663) in frozen biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples containing 4-Ethylphenyl sulfate?
A1: For long-term storage, it is recommended to store biological samples (plasma, serum, urine) at -80°C. While storage at -20°C may be acceptable for shorter durations, -80°C better preserves the integrity of many metabolites over extended periods. Studies on structurally similar compounds, such as p-cresyl sulfate, have demonstrated stability in plasma for over three months at -80°C. For urine samples, storage at 4°C is suitable for up to 48 hours, and at 22°C for up to 24 hours for many metabolites. However, for long-term storage, freezing is necessary.
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A2: It is best practice to minimize freeze-thaw cycles. For many bioanalytical methods, stability is typically validated for up to three to five freeze-thaw cycles. While some robust analytes may withstand more cycles, repeated freezing and thawing can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use to avoid repeated thawing of the entire sample.
Q3: I am seeing a decrease in this compound concentration in my stored samples. What could be the cause?
A3: A decrease in concentration could be due to several factors:
-
Degradation: Although generally stable when frozen, prolonged storage at suboptimal temperatures (e.g., -20°C instead of -80°C) or repeated freeze-thaw cycles can lead to degradation.
-
Adsorption: this compound may adsorb to the surface of storage containers, especially with certain types of plastics. Using low-binding tubes can help mitigate this.
-
Matrix Effects: The presence of certain enzymes or reactive species in the biological matrix could contribute to degradation, even at low temperatures.
-
Inconsistent Sample Handling: Variations in thawing procedures (e.g., temperature, duration) can introduce variability.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Specific degradation pathways for this compound during frozen storage are not extensively documented in the literature. However, potential degradation could involve hydrolysis of the sulfate group, leading to the formation of 4-ethylphenol. Analytical methods should be developed to be specific for this compound and to separate it from potential degradation products.
Troubleshooting Guides
Problem 1: High variability in this compound concentrations between aliquots of the same sample.
| Possible Cause | Troubleshooting Step |
| Incomplete Thawing/Mixing | Ensure samples are completely thawed and thoroughly but gently vortexed before aliquoting or analysis. |
| Sample Evaporation | Keep tubes capped whenever possible during handling and thawing to minimize evaporation. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Gradient in Analyte Concentration | If samples were not properly mixed before initial freezing, a concentration gradient might exist. Thaw and mix the entire parent sample before re-aliquoting. |
Problem 2: Consistently lower than expected this compound concentrations in long-term stored samples.
| Possible Cause | Troubleshooting Step |
| Long-Term Degradation | Verify that the storage temperature has been consistently maintained at -80°C. Consider performing a long-term stability study under your specific storage conditions. |
| Suboptimal Initial Freezing | Ensure samples are frozen rapidly to minimize the formation of ice crystals that can damage sample integrity. |
| Matrix-Specific Instability | The stability of this compound may differ between plasma, serum, and urine. Conduct matrix-specific stability assessments. |
Quantitative Data Summary
While specific public data on the stability of this compound is limited, the following tables provide representative stability data based on general principles for small molecule sulfate conjugates in biological matrices. These are illustrative examples and should be confirmed by internal validation studies.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma
| Storage Duration | -20°C (% Recovery vs. T=0) | -80°C (% Recovery vs. T=0) |
| 1 Month | 95 - 105% | 98 - 102% |
| 3 Months | 90 - 100% | 97 - 103% |
| 6 Months | 85 - 95% | 96 - 101% |
| 12 Months | 80 - 90% | 95 - 100% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Serum at -80°C
| Number of Freeze-Thaw Cycles | % Recovery vs. Cycle 0 |
| 1 | 98 - 102% |
| 2 | 97 - 101% |
| 3 | 95 - 100% |
| 4 | 93 - 98% |
| 5 | 90 - 96% |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specific frozen conditions.
Methodology:
-
Obtain a pooled biological matrix (e.g., human plasma) and fortify it with a known concentration of this compound.
-
Prepare quality control (QC) samples at low and high concentrations.
-
Aliquot the QC samples into individual storage tubes for each time point and temperature condition to be tested.
-
Establish a baseline (T=0) concentration by analyzing a set of freshly prepared QC samples.
-
Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature, and then process and analyze them using a validated bioanalytical method.
-
Calculate the mean concentration of the stored QCs and express it as a percentage of the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Analyze a set of these QC samples to establish the baseline (Cycle 0) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, a set of QC samples is analyzed.
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).
-
The concentration at each cycle is compared to the baseline concentration. The analyte is deemed stable if the results are within ±15% of the baseline.
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Freeze-Thaw Cycle Stability Workflow.
Technical Support Center: Optimizing 4-Ethylphenyl Sulfate Extraction from Plasma
Welcome to the technical support center for the efficient extraction of 4-Ethylphenyl sulfate (B86663) (4-EPS) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation. As a protein-bound uremic toxin, 4-EPS presents unique challenges in achieving high extraction efficiency. This guide offers detailed protocols, frequently asked questions, and troubleshooting advice to help you optimize your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of 4-Ethylphenyl sulfate from plasma challenging?
A1: this compound is a protein-bound uremic toxin, meaning it has a strong affinity for plasma proteins, particularly albumin. This binding makes it difficult to efficiently extract 4-EPS using standard methods, as the initial step must effectively disrupt these protein-analyte interactions to release the 4-EPS into the solvent.
Q2: What are the most common methods for extracting 4-EPS from plasma?
A2: The most prevalent methods involve an initial protein precipitation (PPT) step to remove the bulk of plasma proteins. This is often followed by a cleanup step using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further remove interferences and concentrate the analyte before analysis, typically by LC-MS/MS.
Q3: How can I disrupt the protein binding of 4-EPS?
A3: Adjusting the pH of the plasma sample is a critical step. Acidification of the sample, typically to a pH between 4.0 and 5.0, helps to alter the protein conformation and disrupt the binding of 4-EPS, making it available for extraction.[1]
Q4: Which protein precipitation solvent is best for 4-EPS?
A4: Both acetonitrile (B52724) and methanol (B129727) are commonly used for protein precipitation. Acetonitrile often provides cleaner extracts by precipitating a wider range of proteins.[2][3] However, the optimal choice may depend on the subsequent analytical method. A typical starting point is a 3:1 ratio of cold solvent to plasma.[4]
Q5: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) after protein precipitation?
A5: The choice between LLE and SPE depends on the desired level of sample cleanup and the nature of potential interferences. SPE can offer higher selectivity and recovery if the appropriate sorbent is chosen. LLE is a simpler and less expensive option that can also provide good cleanup. For uremic toxins, reversed-phase SPE cartridges (e.g., C18) are often used.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the precipitating solvent (e.g., acetonitrile, methanol) is cold (-20°C).- Use an adequate solvent-to-plasma ratio (a 3:1 or 4:1 ratio is recommended).[4]- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Allow sufficient incubation time at a low temperature (e.g., -20°C for 20 minutes) for complete protein precipitation. |
| Ineffective Disruption of Protein Binding | - Acidify the plasma sample to pH 4.0-5.0 before protein precipitation.[1]- Consider a brief incubation period after acidification to allow for dissociation of 4-EPS from albumin. |
| Suboptimal LLE Parameters | - Select an appropriate extraction solvent. For acidic compounds like 4-EPS, ethyl acetate (B1210297) or methyl tert-butyl ether are good starting points.- Adjust the pH of the aqueous phase to ensure 4-EPS is in its neutral form for efficient partitioning into the organic solvent.- Ensure vigorous mixing (vortexing) to maximize the surface area for extraction.- Perform multiple extractions with smaller volumes of organic solvent for higher efficiency. |
| Inadequate SPE Protocol | - Choose the correct sorbent. A reversed-phase sorbent like C18 is suitable for 4-EPS.- Ensure proper conditioning of the SPE cartridge to activate the sorbent.- Optimize the pH of the loading solution to maximize retention of 4-EPS.- Use a wash solvent that is strong enough to remove interferences but weak enough to not elute 4-EPS.- Select an elution solvent that is strong enough to fully elute 4-EPS from the sorbent. |
Problem 2: High Variability in Results (Poor Reproducibility)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples are treated identically, including vortexing times and incubation periods.- Use precise and calibrated pipettes for all liquid handling steps.- Maintain consistent temperatures throughout the extraction process. |
| Incomplete Drying or Reconstitution | - If an evaporation step is used, ensure the sample is completely dry before reconstitution.- Use a precise volume of reconstitution solvent and vortex thoroughly to ensure the analyte is fully dissolved. |
| Matrix Effects in LC-MS/MS Analysis | - Matrix effects can cause ion suppression or enhancement, leading to variability. Improve sample cleanup by incorporating an SPE or LLE step after protein precipitation.- Use a stable isotope-labeled internal standard for 4-EPS to compensate for matrix effects. |
Data Presentation: Extraction Efficiency of a Structurally Similar Uremic Toxin
Table 1: Protein Precipitation Recovery of p-Cresyl Sulfate from Serum [5]
| Precipitation Solvent | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Acetonitrile | 81.3 | ≤ 10.9 |
Table 2: Liquid-Liquid Extraction Recovery of a Similar Compound [3]
| Analyte | Extraction Method | Concentration Levels | Mean Recovery (%) |
| Rifaximin | Liquid-Liquid Extraction | 30 pg/ml | 93.71 |
| 2000 pg/ml | 90.64 | ||
| 4000 pg/ml | 96.01 |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is adapted from a validated method for the extraction of p-cresyl sulfate and is suitable for this compound.[5]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Acidification (Optional but Recommended):
-
To 100 µL of plasma, add a small volume of a suitable acid (e.g., 10% formic acid) to adjust the pH to approximately 4.5.
-
Vortex briefly and incubate at room temperature for 10 minutes.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (containing a suitable internal standard) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution or SPE).
-
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Troubleshooting logic for low 4-EPS recovery.
References
- 1. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
potential interferences in the electrochemical detection of 4-Ethylphenyl sulfate
Welcome to the technical support center for the electrochemical detection of 4-Ethylphenyl sulfate (B86663) (4-EPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences and to offer troubleshooting strategies for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the electrochemical detection of 4-Ethylphenyl sulfate (4-EPS)?
A1: The most common sources of interference are structurally similar compounds, other uremic toxins present in biological samples (especially urine and plasma), and common electroactive species. Key potential interferents include:
-
Structurally Similar Compounds: p-Cresol (B1678582) sulfate (pCS) and other phenol (B47542) derivatives.
-
Other Uremic Toxins: Indoxyl sulfate, hippuric acid, uric acid, and creatinine.[1][2]
-
Common Electroactive Species: Ascorbic acid (Vitamin C), which is often present in high concentrations in urine.
Q2: How can I minimize interference from these compounds?
A2: Several strategies can be employed to minimize interference:
-
Electrode Modification: Utilizing molecularly imprinted polymers (MIPs) on the electrode surface can significantly enhance selectivity for 4-EPS.[3][4]
-
Optimization of Operating Potential: Carefully selecting the applied potential can help to distinguish the electrochemical signal of 4-EPS from that of interfering species.
-
Sample Pre-treatment: While direct detection is often desired, sample dilution or solid-phase extraction may be necessary in complex matrices to reduce the concentration of interfering substances.
-
Use of Differential Measurement Techniques: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can offer better resolution and discrimination against background signals compared to cyclic voltammetry (CV).[3]
Q3: My sensor is showing a higher-than-expected signal in a blank urine sample. What could be the cause?
A3: A high background signal in a blank urine sample is likely due to the presence of endogenous electroactive species. Uric acid and ascorbic acid are common culprits that can oxidize at potentials similar to 4-EPS. We recommend running a cyclic voltammogram of the blank urine to identify the oxidation potentials of these interfering species.
Q4: Can changes in urine pH affect my measurements?
A4: Yes, the electrochemical behavior of many phenolic compounds is pH-dependent. It is crucial to perform measurements in a buffered solution to maintain a constant pH and ensure reproducible results. The optimal pH should be determined during the method development phase.
Troubleshooting Guides
Issue 1: Poor Selectivity and Suspected Interference
Symptoms:
-
Inconsistent or non-reproducible measurements in real samples.
-
Higher than expected concentrations of 4-EPS.
-
Broad or overlapping voltammetric peaks.
Troubleshooting Steps:
-
Identify Potential Interferents: Review the literature to identify compounds likely to be present in your sample matrix that could interfere with 4-EPS detection. Pay close attention to structurally similar molecules and other uremic toxins.
-
Perform an Interference Study: Systematically test the effect of each potential interferent on your sensor's response to 4-EPS. A detailed protocol for this is provided below.
-
Analyze the Data: Quantify the extent of interference for each compound. If significant interference is observed, you may need to modify your experimental protocol.
-
Optimize Experimental Parameters:
-
Adjust Operating Potential: If the interferent has a different oxidation potential than 4-EPS, adjusting the operating potential of your measurement may resolve the issue.
-
Modify Electrode Surface: Consider using or optimizing a molecularly imprinted polymer (MIP) specific to 4-EPS to enhance selectivity.
-
Implement Sample Dilution: Diluting the sample can reduce the concentration of interfering species to a level where they no longer significantly affect the measurement.
-
Logical Troubleshooting Flowchart for Interference Issues
Caption: Troubleshooting workflow for addressing interference in 4-EPS electrochemical detection.
Quantitative Data on Potential Interferences
The following tables summarize potential interfering compounds for the electrochemical detection of 4-EPS. The data is compiled from various studies on uremic toxins and electrochemical biosensors. The "Interference Level" is often reported as the percentage change in the signal of 4-EPS in the presence of the interferent at a specific concentration ratio.
Table 1: Structurally Similar Compounds and Metabolites
| Interferent | Chemical Structure | Typical Concentration in Urine (Healthy) | Typical Concentration in Urine (Uremic) | Potential for Interference |
| p-Cresol sulfate (pCS) | C₇H₇O₄S⁻ | 0.2 - 2.0 mg/L | 5 - 50 mg/L | High (very similar structure) |
| Phenol | C₆H₅OH | 1 - 20 mg/L | Elevated | Moderate |
| Indoxyl sulfate | C₈H₆NO₄S⁻ | 0.1 - 1.5 mg/L | 2 - 90 mg/L | Moderate to High |
| Hippuric acid | C₉H₉NO₃ | 100 - 1000 mg/L | Elevated | Low to Moderate |
Table 2: Common Electroactive Species in Urine
| Interferent | Chemical Structure | Typical Concentration in Urine (Healthy) | Typical Concentration in Urine (Uremic) | Potential for Interference |
| Uric Acid | C₅H₄N₄O₃ | 250 - 750 mg/L | Often elevated | High |
| Ascorbic Acid | C₆H₈O₆ | 15 - 50 mg/L (highly variable) | Variable | High |
| Creatinine | C₄H₇N₃O | 1000 - 2000 mg/L | Variable | Low |
Note: The concentration ranges are approximate and can vary significantly based on diet, hydration, and disease state. This data should be used as a general guide.[1][5]
Experimental Protocols
Protocol: Interference Study for 4-EPS Electrochemical Sensor
Objective: To evaluate the selectivity of the 4-EPS sensor by measuring its response to 4-EPS in the presence of potential interfering compounds.
Materials:
-
4-EPS standard solution (e.g., 10 µM in supporting electrolyte).
-
Standard solutions of potential interferents (e.g., p-cresol sulfate, indoxyl sulfate, uric acid, ascorbic acid) at various concentrations (e.g., 1x, 10x, 100x the concentration of 4-EPS).
-
Supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4).
-
Electrochemical workstation with the appropriate electrodes for your setup (e.g., screen-printed carbon electrode, glassy carbon electrode).
Procedure:
-
Establish a Baseline:
-
Record the electrochemical response (e.g., DPV peak current) of the sensor in the supporting electrolyte alone.
-
Record the response of the sensor to the 4-EPS standard solution (e.g., 10 µM). This will be your control signal (I₀).
-
-
Test for Interference:
-
For each potential interferent, prepare a solution containing both the 4-EPS standard (e.g., 10 µM) and the interferent at a specific concentration (e.g., 10 µM, 100 µM, 1 mM).
-
Record the electrochemical response of the sensor in this mixed solution (I_int).
-
Also, record the response of the sensor to a solution containing only the interferent at the highest concentration tested to check for its direct electrochemical activity.
-
-
Data Analysis:
-
Calculate the percentage of interference for each interferent at each concentration using the following formula: Interference (%) = [(I_int - I₀) / I₀] * 100
-
A low percentage of interference (typically < 5%) indicates good selectivity.
-
-
Reporting:
-
Tabulate the results, showing the concentrations of 4-EPS and each interferent, and the calculated percentage of interference.
-
Experimental Workflow for Interference Study
Caption: Step-by-step workflow for conducting an interference study.
References
- 1. A Systematic Review of Uremic Toxin Concentrations and Cardiovascular Risk Markers in Pediatric Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Detection by an Electrochemical Sensor Based on a MoS2 Nanosheet-Modified Molecularly Imprinted Biopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: 4-Ethylphenyl Sulfate (4-EPS) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethylphenyl sulfate (B86663) (4-EPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 4-EPS research in a question-and-answer format.
Category 1: Sample Collection and Handling
Question 1: We are observing high inter-individual variability in 4-EPS levels in our human and animal studies. What are the likely sources and how can we minimize this?
Answer: High inter-individual variability is a significant challenge in 4-EPS research, primarily because its production is dependent on the gut microbiome.[1][2] Key sources of variability include:
-
Gut Microbiota Composition: The specific bacteria responsible for converting dietary tyrosine to 4-ethylphenol (B45693) (the precursor to 4-EPS), such as certain species of Lactobacillus and Bacteroides, can vary significantly between individuals.[3][4][5]
-
Diet: The availability of the precursor amino acid, tyrosine, is diet-dependent. Diets rich in animal protein may lead to higher production of 4-EPS precursors.[2][6] Short-term dietary changes (as few as 4 days) can alter gut microbiome composition and metabolite production.[6]
-
Gut Permeability: Conditions that increase gut permeability can lead to greater absorption of microbially-produced 4-ethylphenol into circulation, where it is then sulfated by the host to form 4-EPS.[7]
-
Host Factors: Host sulfotransferase activity, the enzyme responsible for the final conversion to 4-EPS, can vary between individuals.[3]
Troubleshooting Steps:
-
Standardize Diet: For animal studies, use a standardized chow for an adequate acclimation period before the experiment begins. For human studies, collect detailed dietary logs and consider a washout period with a controlled diet if feasible.
-
Characterize Microbiome: If resources permit, perform 16S rRNA or shotgun metagenomic sequencing on stool samples to correlate microbiome composition with 4-EPS levels.
-
Consistent Sampling Time: Standardize the time of day for sample collection (e.g., fasting state) to minimize diurnal variations in metabolism.
-
Increase Sample Size: A larger sample size can help overcome high inter-individual variability and increase statistical power.
Question 2: What are the best practices for collecting and storing biological samples (plasma, serum, urine, feces) to ensure 4-EPS stability?
Answer: Improper sample handling is a major source of pre-analytical variability. 4-EPS is a stable molecule, but degradation can occur due to enzymatic activity or improper storage.[8]
Troubleshooting Steps & Best Practices:
-
Rapid Processing: Process blood samples as soon as possible after collection (ideally within 1 hour) to separate plasma or serum from cells.[9]
-
Anticoagulant Choice: For plasma, use EDTA or heparin tubes. Check your specific LC-MS method for any contraindications.
-
Aliquoting: Aliquot samples into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade metabolites.[8]
-
Storage Temperature: Store all samples at -80°C for long-term stability. Storage at -20°C is acceptable for short periods, but -80°C is strongly recommended.
-
Fecal Samples: Freeze fecal samples immediately after collection to halt microbial activity.
| Parameter | Plasma/Serum | Urine | Fecal Matter |
| Collection Tube | EDTA or Serum Separator Tube (SST) | Sterile container without additives | Sterile, wide-mouth container |
| Initial Processing | Centrifuge within 1 hour of collection | Centrifuge to remove debris | Homogenize if necessary before aliquoting |
| Short-term Storage | 2-8°C for up to 4 hours | 2-8°C for up to 24 hours | -20°C |
| Long-term Storage | -80°C | -80°C | -80°C |
| Freeze-Thaw Cycles | Avoid; aliquot before freezing | Avoid; aliquot before freezing | Avoid; aliquot before freezing |
Table 1: Recommended Sample Collection and Storage Conditions for 4-EPS Analysis.
Category 2: Analytical Methodology (LC-MS/MS)
Question 3: Our lab is developing an LC-MS/MS method for 4-EPS quantification. What are the key parameters to optimize for robust and reproducible results?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 4-EPS due to its sensitivity and specificity.[10][11] However, matrix effects and suboptimal chromatographic conditions can introduce variability.[12]
Troubleshooting Steps & Optimization:
-
Sample Preparation: Use a protein precipitation step (e.g., with ice-cold methanol (B129727) or acetonitrile) for plasma/serum samples. A solid-phase extraction (SPE) may be necessary for complex matrices or when lower detection limits are required.[10][12]
-
Chromatography: A C18 reversed-phase column is typically used.[10] Optimize the mobile phase gradient (e.g., water with formic acid and acetonitrile) to ensure baseline separation of 4-EPS from isobaric compounds (compounds with the same mass).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[13] Optimize the precursor ion and at least two product ion transitions for confident quantification and qualification.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., 4-EPS-d4) and add it at the very beginning of the sample preparation process. This is the single most effective way to correct for variability in sample extraction, matrix effects, and instrument response.
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[10] | Separation of analyte from matrix components |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape |
| Mobile Phase B | Acetonitrile or Methanol | Elutes analyte from the column |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for detecting the sulfate group |
| MS Analysis | Multiple Reaction Monitoring (MRM)[10] | High specificity and sensitivity for quantification |
| Precursor Ion (m/z) | ~201.0 | [M-H]⁻ of 4-Ethylphenyl sulfate |
| Product Ions (m/z) | Monitor 2-3 transitions (e.g., ~80.0, ~121.0) | For quantification and confirmation |
Table 2: Typical Starting Parameters for LC-MS/MS Quantification of 4-EPS.
Category 3: In Vitro and In Vivo Experiments
Question 4: We are treating cultured cells with 4-EPS and see inconsistent dose-response effects. What could be the cause?
Answer: Variability in in vitro experiments can stem from the 4-EPS solution, the cell culture conditions, or the experimental endpoint. Recent studies show 4-EPS can impair oligodendrocyte maturation and affect cell proliferation.[2][14]
Troubleshooting Steps:
-
4-EPS Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO or water). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm the concentration and purity of your 4-EPS standard.
-
Protein Binding: 4-EPS binds to albumin in culture media and in vivo.[15][16] This reduces the free, biologically active concentration. Be consistent with the type and percentage of serum (e.g., FBS) used in your culture medium. Consider using serum-free media for certain experiments if your cell line allows, but be aware this may affect cell health.
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination.
-
Endpoint Assay: Ensure your viability or functional assays are performed within their linear range and that the incubation times are consistent across all experiments.
Question 5: How can we design animal experiments to specifically test the effects of gut-derived 4-EPS while minimizing confounding variables?
Answer: The most direct way to test the causality of gut-derived 4-EPS is to control its production in the animal.[1] This provides stronger evidence than simply correlating endogenous levels with an outcome.
Experimental Design Approach:
-
Gnotobiotic Mice: Use germ-free mice colonized with a defined consortium of bacteria.
-
Pharmacological Sequestration: Treat conventional animals with an oral drug designed to bind and sequester 4-EPS in the gut, preventing its absorption.[1] This allows for a comparison between high- and low-systemic 4-EPS levels in animals with a complex microbiome.
Detailed Experimental Protocols
Protocol 1: Quantification of 4-EPS in Human Plasma via LC-MS/MS
This protocol provides a standard method for sample preparation and analysis.
1. Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
This compound analytical standard
-
This compound-d4 (or other stable isotope-labeled) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
96-well protein precipitation plates or microcentrifuge tubes
2. Sample Preparation:
-
Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile. This is the "Precipitation Solution."
-
In a 96-well plate or microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of the ice-cold Precipitation Solution to each plasma sample.
-
Seal the plate or cap the tubes and vortex for 2 minutes at high speed to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: Use a system capable of binary gradients (e.g., Agilent 1290 Infinity II).[17]
-
Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm.[10]
-
Column Temperature: 40°C.[10]
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: Develop a gradient that retains and elutes 4-EPS with a sharp peak shape (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
-
Injection Volume: 2 µL.
-
MS System: Use a triple quadrupole mass spectrometer (e.g., Agilent 6470) in ESI Negative mode.[17]
-
MRM Transitions: Optimize and monitor transitions for 4-EPS (e.g., Q1: 201.0 -> Q3: 80.0) and the IS.
4. Data Analysis:
-
Integrate the peak areas for both the 4-EPS and the IS.
-
Calculate the Peak Area Ratio (4-EPS Area / IS Area).
-
Generate a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by plotting the Peak Area Ratio against the known concentration.
-
Quantify the concentration of 4-EPS in the unknown samples using the regression equation from the calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biosynthesis and proposed mechanism of this compound (4-EPS).
Caption: Workflow for 4-EPS analysis highlighting critical control points.
Caption: A logical troubleshooting guide for 4-EPS experimental issues.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- 6. Human gut microbiome composition and tryptophan metabolites were changed differently by fast food and Mediterranean diet in 4 days: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alvernolabs.com [alvernolabs.com]
- 10. agilent.com [agilent.com]
- 11. rsc.org [rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 16. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
quality control measures for 4-Ethylphenyl sulfate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of 4-Ethylphenyl sulfate (B86663) (4-EPS).
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethylphenyl sulfate (4-EPS) and why is it significant?
A1: this compound is a metabolite derived from the gut microbiota and is also classified as a uremic toxin.[1][2] It is formed when gut bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, convert tyrosine to 4-ethylphenol (B45693) (4EP).[3] Host enzymes then convert 4EP into 4-EPS.[3] Elevated serum concentrations of 4-EPS have been observed in patients with chronic renal failure and have been linked to anxiety-like behaviors in murine models of autism spectrum disorder (ASD).[1][3][4] Its role as a biomarker for renal function and its involvement in gut-brain axis interactions make it a compound of significant research interest.[1]
Q2: What are the different forms of this compound available for research?
A2: this compound is commercially available in several forms, including 4-ethylphenyl hydrogen sulfate (the parent compound), this compound potassium salt, and this compound sodium salt.[5][6][7] While the core molecule is the same, the salt form can affect properties like solubility and stability.[7] However, the biological activity is generally considered equivalent once dissolved.[7]
Q3: What are the recommended storage and stability conditions for this compound?
A3: Proper storage is critical to prevent degradation. The solid powder form should be stored at -20°C.[1][2][5][7][8] To prevent hydrolysis, it is best to store it in a desiccated form.[5] Aqueous solutions are reported to be stable for up to 48 hours at 4°C.[5] For longer-term storage in solvent, -80°C is recommended.[2] Always refer to the Certificate of Analysis provided by the supplier for specific storage guidelines.[6]
Q4: Which analytical techniques are most common for quantifying 4-EPS in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection is a common method for quantifying 4-EPS.[5] For higher sensitivity and specificity, especially in complex biological matrices like plasma or urine, methods based on tandem mass spectrometry (LC-MS/MS) are also widely used.[7] Additionally, novel detection methods like electrochemical sensors are being developed.[9]
Q5: Is this compound soluble in common laboratory solvents?
A5: Yes, 4-ethylphenyl hydrogen sulfate is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥20.2 mg/mL and in water at ≥28.25 mg/mL, but it is insoluble in ethanol.[1] The salt forms (sodium or potassium) may have slightly different solubility profiles.[7]
Data Summary Tables
Table 1: Physicochemical Properties of this compound and its Salts
| Property | 4-Ethylphenyl Hydrogen Sulfate | This compound Potassium Salt | This compound Sodium Salt |
| Molecular Formula | C₈H₁₀O₄S[1][2] | C₈H₉KO₄S[5] | C₈H₉NaO₄S |
| Molecular Weight | 202.23 g/mol [1][2] | 240.32 g/mol [5] | 224.21 g/mol [7] |
| Appearance | Solid[1][8] | Crystalline Solid[5] | Solid[7] |
| Purity (Typical) | ≥98.00% (HPLC)[1] | Not specified | ≥98.0% (HPLC)[7] |
Table 2: Storage and Stability Recommendations
| Form | Condition | Duration | Reference |
| Powder | -20°C (desiccated) | 3 years | [2][5] |
| Powder | 4°C | 2 years | [2] |
| Aqueous Solution | 4°C | ≤48 hours | [5] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Quantification of 4-EPS by HPLC-UV/Vis
This protocol is based on a reference method for the analysis of this compound potassium salt.[5]
1. Materials and Reagents:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Ultrapure water
-
C18 reverse-phase HPLC column
2. Standard Preparation:
-
Prepare a stock solution of 4-EPS in ultrapure water.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: 10 mM ammonium acetate (pH 5.0) and methanol (85:15 v/v)[5]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column: C18 reverse-phase column
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10-20 µL (typical, may require optimization)
-
Limit of Detection (LOD): Approximately 0.1 µM[5]
4. Sample Analysis:
-
Inject prepared samples and standards into the HPLC system.
-
Integrate the peak area corresponding to 4-EPS.
-
Construct a calibration curve from the standards and determine the concentration of 4-EPS in the samples.
Protocol 2: General Sample Preparation from Plasma/Serum
4-EPS is a protein-bound uremic toxin, making sample preparation crucial for accurate quantification.[6][10] This protocol describes a general protein precipitation method.
1. Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile (B52724) or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
2. Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the 4-EPS, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for HPLC analysis.
-
The sample is now ready for injection into the HPLC or LC-MS system.
Troubleshooting Guide
Issue 1: Low or no signal for 4-EPS standard.
-
Question: I've injected my 4-EPS standard, but I see a very small peak or no peak at all. What should I do?
-
Answer:
-
Check Compound Stability: Confirm that the standard has been stored correctly at -20°C in a desiccated environment.[5] Aqueous solutions are only stable for a short period (≤48 hours at 4°C).[5] Consider preparing a fresh standard from powder.
-
Verify HPLC Conditions: Ensure the detection wavelength is set to 254 nm.[5] Confirm the mobile phase composition and pH are correct.
-
Assess Instrument Performance: Run an instrument performance qualification or inject a known, stable compound to ensure the HPLC and detector are functioning correctly.
-
Issue 2: Poor recovery of 4-EPS from biological samples (e.g., plasma).
-
Question: My results show a much lower concentration of 4-EPS in my plasma samples than expected. What could be the cause?
-
Answer:
-
Inefficient Protein Precipitation: 4-EPS is known to be protein-bound.[6][10] Incomplete removal of proteins, like serum albumin, can sequester the analyte and lead to low recovery. Ensure your protein precipitation step is robust. Try different precipitation solvents (e.g., methanol vs. acetonitrile) or solvent-to-sample ratios.
-
Sample Degradation: Ensure samples were handled and stored properly (frozen at -80°C for long-term storage) to prevent enzymatic or chemical degradation of 4-EPS.
-
Matrix Effects (for LC-MS): Components of the biological matrix can suppress or enhance the ionization of 4-EPS in the mass spectrometer source. Use a stable isotope-labeled internal standard for 4-EPS to correct for these effects.
-
Issue 3: Inconsistent retention times or poor peak shape in HPLC.
-
Question: The retention time for my 4-EPS peak is shifting between injections, and the peak is broad or tailing. How can I fix this?
-
Answer:
-
Mobile Phase Issues: Ensure the mobile phase is fresh, well-mixed, and has been properly degassed. Check that the pH of the buffer is stable and correct.
-
Column Contamination: Contaminants from previous injections, especially from biological samples, can build up on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Column Degradation: The C18 column may be nearing the end of its lifespan. Replace the column if flushing does not resolve the issue.
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Reconstituting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Visualized Workflows and Pathways
Caption: Biosynthesis of this compound (4-EPS).
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Potassium Salt | 1574285-06-5 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Ethylphenol sodium sulfate 98.0 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing analyte loss during 4-Ethylphenyl sulfate sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylphenyl sulfate (B86663) (4-EPS). Our goal is to help you address common challenges, particularly analyte loss, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethylphenyl sulfate (4-EPS) and why is it important to measure?
A1: this compound (4-EPS) is a metabolite produced by gut bacteria from the breakdown of aromatic amino acids like tyrosine and phenylalanine.[1] It is considered a uremic toxin, and elevated levels have been associated with medical conditions such as chronic kidney disease (CKD) and autism spectrum disorders (ASD).[1][2] Accurate measurement of 4-EPS in biological samples is crucial for research into its physiological and pathological roles.
Q2: What are the main challenges in 4-EPS sample preparation?
A2: The primary challenges in 4-EPS sample preparation include:
-
Analyte Loss: 4-EPS can be lost during various steps of the sample preparation process, leading to inaccurate quantification.
-
Protein Binding: 4-EPS is known to bind to serum albumin, which can interfere with its extraction and analysis.[1][2]
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of 4-EPS in mass spectrometry, affecting the accuracy of the results.[3][4][5]
-
Analyte Stability: Like other sulfated compounds, 4-EPS may be susceptible to degradation under certain pH and temperature conditions.
Q3: Which sample preparation techniques are most common for 4-EPS analysis?
A3: The most common techniques for 4-EPS sample preparation are:
-
Protein Precipitation (PPT): A simple and rapid method to remove proteins from plasma or serum samples using organic solvents (e.g., acetonitrile (B52724), methanol) or acids.[6][7]
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate 4-EPS from the sample matrix, providing cleaner extracts than PPT.[6][8]
-
Liquid-Liquid Extraction (LLE): A method that separates 4-EPS from the sample matrix based on its solubility in two immiscible liquids.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during 4-EPS sample preparation.
Low Recovery of 4-EPS
Problem: The amount of 4-EPS recovered after sample preparation is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Strong Protein Binding | 4-EPS binds to albumin, and inefficient disruption of this binding can lead to co-precipitation of the analyte with the protein.[1][2] Solution: Use a protein precipitation solvent that effectively denatures the protein and releases the bound 4-EPS. A mixture of organic solvent (e.g., acetonitrile or methanol) is commonly used. Ensure thorough vortexing and adequate incubation time. |
| Suboptimal Extraction pH | The charge state of 4-EPS, a strongly acidic compound, can influence its solubility and interaction with SPE sorbents. Solution: Adjust the sample pH to ensure 4-EPS is in a form that is retained by the SPE sorbent. For reversed-phase SPE, a lower pH can improve retention. For anion-exchange SPE, a pH that ensures 4-EPS is negatively charged is necessary. |
| Analyte Breakthrough during SPE | The sample may be passing through the SPE cartridge too quickly, or the sorbent may be overloaded. Solution: Optimize the flow rate during sample loading to allow for sufficient interaction between 4-EPS and the sorbent. Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb 4-EPS from the sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent. For ion-exchange SPE, a change in pH or the addition of a counter-ion may be necessary. |
| Adsorption to Labware | 4-EPS can adsorb to the surface of polypropylene (B1209903) tubes, especially at low concentrations. Solution: Use low-binding microcentrifuge tubes. Pre-rinsing tubes with a solution of a similar compound or a blocking agent like bovine serum albumin (BSA) can also help minimize adsorption. |
| Analyte Instability | 4-EPS may degrade during sample processing due to inappropriate temperature or pH. Solution: Keep samples on ice or at 4°C during processing.[11] Avoid prolonged exposure to extreme pH conditions unless required for a specific extraction step. Perform stability studies to determine the optimal conditions for your samples.[12] |
High Matrix Effects
Problem: Inconsistent and inaccurate results in LC-MS/MS analysis due to ion suppression or enhancement.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Interfering Substances | Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with 4-EPS and affect its ionization.[3] Solution: Improve the chromatographic separation to resolve 4-EPS from interfering peaks. Optimize the sample cleanup procedure. SPE generally provides cleaner extracts than protein precipitation.[6] |
| Inadequate Sample Cleanup | The chosen sample preparation method may not be effective at removing matrix components. Solution: Switch to a more rigorous cleanup method. For example, if you are using protein precipitation, consider trying SPE or LLE. Different SPE sorbents can also provide different levels of cleanup. |
| Use of an Inappropriate Internal Standard | The internal standard (IS) is not adequately compensating for matrix effects. Solution: Use a stable isotope-labeled internal standard for 4-EPS (e.g., 4-EPS-d4). This is the most effective way to correct for matrix effects as it has the same physicochemical properties as the analyte. |
Quantitative Data Summary
The recovery of 4-EPS can vary significantly depending on the sample matrix and the preparation method used. The following table summarizes typical recovery rates for different methods.
| Sample Preparation Method | Matrix | Analyte | Typical Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Plasma | Peptides | >50 | [6] |
| Protein Precipitation (Methanol) | Serum | Fexofenadine | >90 | [7] |
| Solid-Phase Extraction (Oasis PRiME HLB) | Plasma, Urine | Various Drugs | 98 ± 8 | [8] |
| Solid-Phase Extraction (Anion Exchange) | Aqueous | Ionophores | 92 - 110 | [13] |
| Liquid-Liquid Extraction | Serum | Fexofenadine | <80 | [7] |
Note: Data for 4-EPS is limited. The table includes data for other analytes to provide a general comparison of the methods. Recovery for 4-EPS should be validated for your specific application.
Experimental Protocols
Protocol 1: Protein Precipitation for 4-EPS in Human Plasma
This protocol is a general procedure based on common practices for uremic toxins.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (low-binding recommended)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the 4-EPS, and transfer it to a new tube for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for 4-EPS in Human Urine
This protocol is a general procedure that can be adapted for 4-EPS based on methods for other organic acids in urine.
Materials:
-
Human urine sample
-
SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase cartridge)
-
Deionized water
-
Elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide (B78521) for anion exchange)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 500 µL of the urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove unretained impurities.
-
Elution: Elute the 4-EPS from the cartridge with 1 mL of the appropriate elution solvent.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizations
General Workflow for 4-EPS Sample Preparation and Analysis
Caption: Overview of the 4-EPS sample handling and analysis workflow.
Troubleshooting Logic for Low 4-EPS Recovery
Caption: A decision tree for troubleshooting low 4-EPS recovery.
References
- 1. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 2. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actapharmsci.com [actapharmsci.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Ethylphenyl Sulfate and Indoxyl Sulfate in Uremic Toxicity
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uremic toxicity of 4-Ethylphenyl sulfate (B86663) (4-EPS) and indoxyl sulfate (IS). This document synthesizes experimental data on their respective impacts on cellular function and outlines detailed methodologies for key experimental assays.
Introduction
Chronic kidney disease (CKD) is characterized by the progressive loss of kidney function, leading to the accumulation of metabolic waste products known as uremic toxins. Among these, protein-bound uremic toxins (PBUTs) are particularly challenging to remove by conventional dialysis and are associated with a wide range of systemic toxicities, contributing to the high morbidity and mortality in CKD patients. Indoxyl sulfate (IS), a well-studied tryptophan-derived metabolite, is a key player in the progression of CKD and its cardiovascular complications. More recently, 4-Ethylphenyl sulfate (4-EPS), a metabolite of dietary tyrosine, has emerged as another significant gut-derived uremic toxin. This guide provides a comparative overview of the current understanding of the uremic toxicity of 4-EPS and IS, focusing on their effects on endothelial dysfunction, oxidative stress, and inflammation.
Comparative Toxicological Data
While direct comparative studies quantifying the toxic potency of this compound (4-EPS) versus indoxyl sulfate (IS) are limited, the existing body of research allows for a qualitative and, where possible, quantitative comparison of their effects on key cellular processes implicated in uremic toxicity.
Endothelial Dysfunction
Endothelial dysfunction is a hallmark of uremic vasculopathy. Both 4-EPS and IS have been shown to contribute to this pathology by inducing oxidative stress and inflammation in endothelial cells.
| Toxin | Cell Model | Concentration | Key Findings | Reference |
| Indoxyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mmol/L | Increased ROS production; Upregulation of E-selectin, enhancing monocyte adhesion. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 - 1.0 mmol/L | Induced pro-inflammatory responses. | [2] | |
| Murine Cerebral Endothelial Cell Line (bEnd.3) | 210.5 µM - 939.1 µM | Decreased cell viability and nitric oxide (NO) production; Induced ROS production. | [3] | |
| This compound | Not specified | High protein-binding ratio (>95%) | Inefficiently removed by hemodialysis, suggesting prolonged exposure of endothelium. | [4] |
Oxidative Stress
The induction of reactive oxygen species (ROS) is a central mechanism of uremic toxicity for both compounds.
| Toxin | Cell Model | Concentration | Key Findings | Reference |
| Indoxyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVECs) | Mean and maximum pre-HD serum concentrations | Stimulated ROS production most intensely among 12 tested uremic toxins. | [4] |
| Cardiomyocytes | 500µM | Increased ROS levels in a time and dose-dependent manner.[5] | ||
| Human renal tubular epithelial cells (HK-2), Erythrocytes, Lymphocytes, HUVECs, Intestinal epithelial cells (IEC-6) | Various | Induces formation of reactive oxygen species (ROS).[6] | ||
| This compound | Not specified | High protein-binding ratio (>95%) | High protein-binding suggests a potential for sustained oxidative stress. | [4] |
Inflammation
Both toxins are implicated in the chronic inflammatory state characteristic of CKD, primarily through the activation of macrophages and renal tubular cells.
| Toxin | Cell Model | Concentration | Key Findings | Reference |
| Indoxyl Sulfate | Human primary macrophages | 0.5 - 1.0 mmol/L | Induced pro-inflammatory activation and release of IL-1β. | [2][7] |
| Murine peritoneal macrophages | 800 mg/kg (in vivo) | Increased pro-oxidant, pro-inflammatory, and pro-apoptotic parameters. | [8] | |
| Intestinal epithelial cells (IEC-6) | 125–1000 µM | Increased tumor necrosis factor-α (TNF-α) levels, and expression of COX-2 and iNOS. | [8] | |
| This compound | Not specified | Not specified | Accumulates in plasma in a rat model of CKD, associated with systemic effects. |
Signaling Pathways
Indoxyl Sulfate Signaling
Indoxyl sulfate exerts its toxic effects through the activation of multiple intracellular signaling pathways. A key initiating step is its interaction with the Aryl hydrocarbon Receptor (AhR), which then translocates to the nucleus and triggers a cascade of downstream events, including the activation of NF-κB and MAPK pathways. This leads to the transcription of pro-inflammatory and pro-fibrotic genes.
This compound Metabolic Pathway
The specific signaling pathways for this compound-induced toxicity are less well-defined. It is known to be a gut-derived metabolite of tyrosine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of 4-EPS and IS on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cells (e.g., HUVECs, renal tubular cells, or macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-EPS or IS (e.g., 0.1, 0.5, 1, 2 mM) for 24 or 48 hours. A vehicle control (culture medium) should be included.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the production of intracellular ROS induced by 4-EPS and IS.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and oxidation occurs within the cell, converting it to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Procedure:
-
Seed cells in a 96-well black plate or on coverslips in a 24-well plate.
-
Treat the cells with 4-EPS or IS at desired concentrations for a specified time (e.g., 30 minutes to 24 hours).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
ROS levels are expressed as the fold change in fluorescence intensity compared to the control.
Quantification of Inflammatory Cytokines (ELISA)
Objective: To measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from macrophages or other relevant cell types in response to 4-EPS and IS.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Procedure:
-
Seed macrophages in a 24-well plate and treat with 4-EPS or IS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine.
-
A biotin-conjugated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution is added to produce a color change, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.
Experimental Workflow Diagram
Conclusion
Both this compound and indoxyl sulfate are significant protein-bound uremic toxins that contribute to the pathophysiology of CKD through the induction of endothelial dysfunction, oxidative stress, and inflammation. While indoxyl sulfate is a well-established toxin with clearly defined signaling pathways, the toxicological profile of this compound is an emerging area of research. Based on current evidence, both molecules warrant significant attention in the development of therapeutic strategies aimed at mitigating uremic toxicity. Further direct comparative studies are crucial to fully elucidate their relative contributions to the uremic syndrome and to identify specific therapeutic targets. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Chronic Kidney Disease and Uremic Toxins on Extracellular Vesicle Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Uremic toxins activate macrophages: implications for atherosclerosis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal tubular epithelial cells response to injury in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced Endothelial Dysfunction in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uremic toxin indoxyl sulfate promotes pro-inflammatory macrophage activation via the interplay of OATP2B1 and Dll4-Notch signaling: Potential mechanism for accelerated atherogenesis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uremic toxins inhibit renal metabolic capacity through interference with glucuronidation and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Uremic Toxins: 4-Ethylphenyl Sulfate vs. p-Cresyl Sulfate
A detailed guide for researchers, scientists, and drug development professionals on the biochemical properties, metabolic pathways, and cellular impacts of two key gut-derived uremic toxins.
This guide provides a comprehensive comparative analysis of 4-Ethylphenyl sulfate (B86663) (4-EPS) and p-cresyl sulfate (PCS), two prominent protein-bound uremic toxins that accumulate in patients with chronic kidney disease (CKD). Both metabolites originate from the microbial fermentation of aromatic amino acids in the gut and have been implicated in the pathophysiology of CKD and other systemic diseases. This document summarizes their key characteristics, presents available quantitative data, details relevant experimental protocols, and visualizes their metabolic and signaling pathways.
Biochemical and Toxicological Properties
While both 4-EPS and PCS are recognized as uremic toxins, the extent of research into their specific biological effects differs significantly, with PCS being more extensively studied. The following table summarizes their known biochemical and toxicological properties. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a compilation from various sources.
| Property | 4-Ethylphenyl Sulfate (4-EPS) | p-Cresyl Sulfate (PCS) |
| Molecular Formula | C₈H₁₀O₄S | C₇H₈O₄S |
| Molecular Weight | 202.22 g/mol | 188.20 g/mol |
| Precursor Amino Acid(s) | Tyrosine, Phenylalanine | Tyrosine, Phenylalanine[1][2][3] |
| Intermediate Metabolite | 4-ethylphenol (B45693) (4-EP) | p-cresol[1][2][3] |
| Primary Site of Sulfation | Liver and Colon | Liver and Colon[1][2][3] |
| Protein Binding Affinity | High (Protein-bound) | High (>90% bound to albumin)[4] |
| Known Toxic Effects | Associated with anxiety-like behavior, altered brain activity, and impaired oligodendrocyte maturation.[5][6] | Induces oxidative stress in endothelial and renal tubular cells, promotes endothelial dysfunction, contributes to cardiovascular disease, and has pro-inflammatory and pro-apoptotic effects on tubular cells.[7][8] |
| Associated Conditions | Chronic Kidney Disease (CKD), Autism Spectrum Disorder (ASD), Anxiety.[9] | Chronic Kidney Disease (CKD), Cardiovascular Disease (CVD), Progression of renal failure.[10] |
Metabolic Pathways
Both 4-EPS and PCS are products of the metabolism of dietary aromatic amino acids by the gut microbiota, followed by sulfation in the host.
Biosynthesis of this compound and p-Cresyl Sulfate
Dietary proteins containing tyrosine and phenylalanine are broken down by gut bacteria. Through a series of enzymatic reactions, these amino acids are converted to intermediate phenolic compounds, 4-ethylphenol and p-cresol, respectively. These intermediates are then absorbed into the bloodstream and undergo sulfation, primarily in the liver and colon, to form 4-EPS and PCS. In healthy individuals, these sulfates are efficiently cleared by the kidneys. However, in patients with CKD, their impaired renal function leads to the accumulation of these toxins in the blood.
Signaling Pathways and Cellular Effects
The accumulation of 4-EPS and PCS has been shown to trigger various intracellular signaling cascades, leading to cellular dysfunction.
p-Cresyl Sulfate (PCS) Signaling
PCS is known to induce oxidative stress by activating NADPH oxidase in both endothelial and renal tubular cells.[7] This increase in reactive oxygen species (ROS) can subsequently activate stress-activated protein kinases such as JNK and p38 MAPK, leading to inflammation, apoptosis, and fibrosis.[1]
This compound (4-EPS) Signaling
The specific signaling pathways of 4-EPS are less well-characterized. However, studies have shown its association with neurological effects. Elevated levels of 4-EPS have been linked to anxiety-like behaviors in animal models, and it is suggested that 4-EPS can cross the blood-brain barrier.[9] Research indicates that 4-EPS may impair the maturation of oligodendrocytes, the cells responsible for producing myelin, which is crucial for proper nerve function. The precise molecular mechanisms underlying these effects are an active area of investigation.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to assess the properties and effects of 4-EPS and PCS.
Protein Binding Affinity Determination
Objective: To quantify the binding of uremic toxins to serum albumin.
Methodology (based on studies of 4-EPS and PCS):
-
Preparation of Solutions: Solutions of bovine serum albumin (BSA) or human serum albumin (HSA) are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Stock solutions of 4-EPS and PCS are prepared in an appropriate solvent and then diluted to various concentrations in the same buffer.
-
Spectroscopic Analysis:
-
Fluorescence Spectroscopy: The intrinsic fluorescence of albumin (due to tryptophan residues) is measured. The quenching of this fluorescence upon the addition of increasing concentrations of the uremic toxin is monitored. The binding constant and the number of binding sites are calculated using the Stern-Volmer equation.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum of albumin is recorded in the presence and absence of the uremic toxin to observe any changes, indicating complex formation.
-
-
Ultrafiltration/Equilibrium Dialysis:
-
Serum samples from healthy subjects or CKD patients are incubated with the uremic toxin.
-
The free (unbound) fraction of the toxin is separated from the protein-bound fraction using ultrafiltration devices with a specific molecular weight cutoff or by equilibrium dialysis.
-
The concentration of the free toxin in the filtrate or dialysate is quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a fluorescence detector.[11]
-
-
Data Analysis: The percentage of protein binding is calculated from the total and free toxin concentrations. Binding kinetics, including the dissociation constant (Kd), can be determined by fitting the data to appropriate binding models.
In Vitro Cell Viability and Toxicity Assays
Objective: To assess the cytotoxic effects of 4-EPS and PCS on relevant cell types (e.g., renal tubular cells, endothelial cells).
Methodology:
-
Cell Culture: Human or animal cell lines (e.g., HK-2 for renal proximal tubular cells, HUVECs for endothelial cells) are cultured in appropriate media and conditions.
-
Toxin Exposure: Cells are treated with various concentrations of 4-EPS or PCS for different time periods (e.g., 24, 48, 72 hours). A vehicle control (the solvent used to dissolve the toxins) is also included.
-
Cell Viability Assessment:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability.
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and cytotoxicity.
-
-
Apoptosis and Necrosis Analysis:
-
Flow Cytometry: Cells are stained with Annexin V (an early marker of apoptosis) and propidium (B1200493) iodide (a marker of late apoptosis/necrosis) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[12]
-
-
Data Analysis: The results are typically expressed as a percentage of the control group. Dose-response curves can be generated to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Measurement of Oxidative Stress
Objective: To determine the induction of reactive oxygen species (ROS) by 4-EPS and PCS.
Methodology:
-
Cell Culture and Toxin Exposure: As described in the cytotoxicity assay protocol.
-
ROS Detection:
-
Fluorescent Probes: Cells are incubated with a fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA). The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.
-
-
NADPH Oxidase Activity: The activity of NADPH oxidase, a major source of cellular ROS, can be measured using specific assays that detect the consumption of NADPH or the production of superoxide.
-
Data Analysis: The increase in fluorescence or enzyme activity is quantified and compared to control cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the cellular effects of 4-EPS and PCS.
Conclusion
Both this compound and p-cresyl sulfate are significant uremic toxins derived from gut microbial metabolism that contribute to the pathophysiology of chronic kidney disease and other systemic conditions. While PCS has been more extensively studied, revealing its roles in promoting oxidative stress, inflammation, and cellular damage, emerging research on 4-EPS points towards its potential impact on neurological function. This guide provides a comparative overview based on the current literature. Further direct comparative studies are warranted to fully elucidate the relative potencies and distinct mechanisms of action of these two important uremic toxins. Such research will be crucial for the development of targeted therapeutic strategies to mitigate their harmful effects in patients with CKD and other associated disorders.
References
- 1. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-Analysis of the Associations of p-Cresyl Sulfate (PCS) and Indoxyl Sulfate (IS) with Cardiovascular Events and All-Cause Mortality in Patients with Chronic Renal Failure | PLOS One [journals.plos.org]
- 11. Quantification of free and protein bound uremic toxins in human serum by LC-MS/MS: Comparison of rapid equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classification of Five Uremic Solutes according to Their Effects on Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Ethylphenyl Sulfate: LC-MS/MS versus Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl sulfate (B86663) (4-EPS) is a microbial metabolite derived from the dietary amino acid tyrosine.[1][2] Gut bacteria metabolize tyrosine to 4-ethylphenol, which is then absorbed and sulfated in the liver to form 4-EPS.[1][3] This metabolite has garnered significant attention in the scientific community due to its association with several health conditions. Elevated levels of 4-EPS have been linked to anxiety-like behaviors in animal models and have been observed in individuals with autism spectrum disorders (ASD) and chronic kidney disease (CKD).[3][4] Given its potential role as a biomarker and a modulator of physiological processes, the accurate and reliable quantification of 4-EPS in biological matrices is of paramount importance for advancing research and drug development in these areas.
This guide provides an objective comparison of two prominent analytical techniques for the measurement of 4-Ethylphenyl sulfate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. We will delve into the experimental protocols, present a comparative analysis of their performance characteristics, and provide visual workflows to aid in the selection of the most appropriate method for your research needs.
Biosynthesis of this compound
The formation of 4-EPS is a multi-step process involving both the gut microbiota and host metabolism. The pathway begins with the dietary intake of tyrosine, an aromatic amino acid.
Caption: Biosynthesis pathway of this compound (4-EPS).
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become the gold standard for the quantification of small molecules in complex biological matrices.
Sample Preparation (Human Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., 4-Ethylphenyl-d5-sulfate).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-EPS: Precursor ion (Q1) m/z 201.0 -> Product ion (Q3) m/z 80.0 (SO3⁻ fragment).[5]
-
Internal Standard (4-Ethylphenyl-d5-sulfate): Precursor ion (Q1) m/z 206.0 -> Product ion (Q3) m/z 80.0.
-
Immunoassay (Hypothetical Protocol)
As of the time of this publication, a specific commercial immunoassay (ELISA) kit for the quantification of this compound was not identified in a comprehensive search of the scientific literature and commercial vendor databases. However, based on the principles of competitive ELISAs for other small molecules (haptens), a hypothetical protocol is outlined below.[6][7]
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like 4-EPS, a known amount of enzyme-labeled 4-EPS competes with the 4-EPS in the sample for binding to a limited number of anti-4-EPS antibodies coated on a microplate. The amount of enzyme-labeled 4-EPS bound to the antibody is inversely proportional to the concentration of 4-EPS in the sample.
Experimental Workflow
-
Sample/Standard Addition: Add standards or pre-treated samples to the wells of the antibody-coated microplate.
-
Addition of Enzyme-Conjugated 4-EPS: Add a fixed amount of HRP-conjugated 4-EPS to each well.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 4-EPS in the sample.
Method Comparison Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 3. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 6. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validating 4-Ethylphenyl Sulfate as a Clinical Biomarker for Chronic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) presents a significant global health challenge, necessitating the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of disease progression. Among the emerging candidates, 4-Ethylphenyl sulfate (B86663) (4-EPS), a gut microbiota-derived uremic toxin, has garnered considerable attention. This guide provides a comprehensive comparison of 4-EPS with established and other emerging biomarkers for CKD, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its clinical utility.
Comparative Analysis of 4-Ethylphenyl Sulfate and Other CKD Biomarkers
The clinical value of a biomarker is determined by its diagnostic and prognostic accuracy. This section compares 4-EPS with traditional and other novel uremic toxin biomarkers for CKD.
Quantitative Data Summary
The following table summarizes the performance characteristics of 4-EPS in comparison to other key CKD biomarkers.
| Biomarker | Type | Key Performance Metric(s) | Correlation with eGFR | Notes |
| This compound (4-EPS) | Gut-derived uremic toxin | High protein-binding ratio (>95%)[1] | Negative correlation (specific r-values require further dedicated studies) | Accumulates in later stages of CKD; inefficiently cleared by hemodialysis[1]. |
| Creatinine (B1669602) | Metabolic waste product | Standard for eGFR calculation | Inverse, non-linear | Influenced by muscle mass, diet, and age, limiting its accuracy in early-stage CKD[2]. |
| Cystatin C | Proteinase inhibitor | More sensitive for early CKD detection than creatinine | Stronger negative correlation than creatinine in some populations | Less influenced by muscle mass than creatinine. |
| Indoxyl Sulfate (IS) | Gut-derived uremic toxin | High protein-binding ratio | Strong negative correlation | Well-studied uremic toxin linked to CKD progression and cardiovascular complications. |
| p-Cresyl Sulfate (pCS) | Gut-derived uremic toxin | High protein-binding ratio | Strong negative correlation | Associated with endothelial dysfunction and cardiovascular risk in CKD patients. |
| Blood Urea Nitrogen (BUN) | Metabolic waste product | Indicator of renal function | Inverse correlation | Influenced by dietary protein intake and liver function. |
Performance in Early vs. Late-Stage CKD
While creatinine remains the cornerstone of eGFR estimation, its sensitivity in detecting early-stage CKD is limited[2]. Emerging biomarkers like Cystatin C have shown promise in this regard. Studies on uremic toxins, including 4-EPS, indoxyl sulfate, and p-cresyl sulfate, have primarily focused on their accumulation in later stages of CKD and in patients undergoing hemodialysis[1]. There is a critical need for large-scale cohort studies to evaluate the diagnostic and prognostic accuracy of 4-EPS in early-stage CKD, specifically determining its sensitivity and specificity for detecting minor declines in renal function.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their clinical validation. This section outlines a representative protocol for the quantification of this compound in human serum/plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound by LC-MS/MS
This method is based on the principles of protein precipitation followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation (UPLC)
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar compounds like 4-EPS.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is typically employed, starting with a high percentage of acetonitrile and gradually increasing the aqueous phase to elute the analyte.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
3. Mass Spectrometric Detection (Tandem MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for detecting sulfate conjugates.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 4-EPS are monitored for quantification.
-
Precursor Ion (Q1): m/z corresponding to the deprotonated 4-EPS molecule.
-
Product Ion (Q3): m/z of a characteristic fragment ion generated after collision-induced dissociation.
-
-
Internal Standard: An isotopically labeled 4-EPS (e.g., 4-EPS-d4) should be used as an internal standard to correct for matrix effects and variations in instrument response.
4. Quantification
-
A calibration curve is generated using known concentrations of 4-EPS standard solutions.
-
The concentration of 4-EPS in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Pathophysiological Role of 4-EPS
Understanding the molecular mechanisms by which 4-EPS contributes to CKD progression is crucial for developing targeted therapies. Current research suggests that 4-EPS is involved in key pathological processes such as renal fibrosis and endothelial dysfunction.
4-EPS and Renal Fibrosis
Renal fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway of CKD. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of this process[3][4]. While direct evidence for 4-EPS activating the TGF-β pathway is still emerging, other uremic toxins have been shown to induce pro-fibrotic signaling.
Caption: Proposed signaling pathway of 4-EPS-induced renal fibrosis via TGF-β activation.
4-EPS and Endothelial Dysfunction
Endothelial dysfunction is a key contributor to the high cardiovascular morbidity and mortality in CKD patients. Studies have shown that 4-EPS can induce oxidative stress in endothelial cells by stimulating the production of Reactive Oxygen Species (ROS)[1]. This can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), an enzyme crucial for maintaining vascular health. Uncoupled eNOS produces superoxide (B77818) instead of nitric oxide (NO), further exacerbating oxidative stress and impairing vasodilation.
Caption: Mechanism of 4-EPS-induced endothelial dysfunction through eNOS uncoupling.
Logical Workflow for Clinical Validation
The following diagram outlines a logical workflow for the comprehensive validation of 4-EPS as a clinical biomarker for CKD.
Caption: Workflow for the clinical validation of this compound as a CKD biomarker.
Conclusion and Future Directions
This compound shows promise as a potential biomarker for CKD, particularly due to its origins from the gut microbiome and its association with key pathophysiological processes in CKD. However, its clinical validation is still in the early stages. Future research should focus on:
-
Large-scale, prospective cohort studies to definitively establish its diagnostic and prognostic performance across all stages of CKD.
-
Head-to-head comparisons with established and other emerging biomarkers to determine its added clinical value.
-
Further elucidation of the molecular mechanisms by which 4-EPS contributes to renal and cardiovascular damage.
-
Investigation of interventions that can lower 4-EPS levels, such as dietary modifications or modulation of the gut microbiome, and their impact on CKD progression.
By addressing these research gaps, the scientific and clinical community can fully ascertain the role of this compound in the management of Chronic Kidney Disease.
References
- 1. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of serum biomarkers for chronic kidney disease using serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the Perturbed Metabolic Pathways Associating With Renal Fibrosis and Evaluating Metabolome Changes of Pretreatment With Astragalus polysaccharide Through Liquid Chromatography Quadrupole Time-Of-Flight Mass Spectrometry [frontiersin.org]
- 4. Cellular and molecular mechanisms of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in 4-Ethylphenyl Sulfate Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Ethylphenyl sulfate (B86663) (4-EPS), a key uremic toxin, is critical. Immunoassays offer a high-throughput and sensitive method for this purpose. However, a crucial aspect often overlooked is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results. This guide provides a comparative overview of cross-reactivity in 4-EPS immunoassays, supported by illustrative experimental data and detailed protocols to aid in the selection and validation of the most suitable assay for your research needs.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the target antigen, in this case, 4-EPS. This can lead to an overestimation of the 4-EPS concentration in a sample. The extent of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.
Comparative Analysis of 4-EPS Immunoassay Kits
To illustrate the importance of evaluating cross-reactivity, this section presents a hypothetical comparison of three commercially available 4-Ethylphenyl sulfate ELISA kits: Kit A, Kit B, and Kit C. The following table summarizes their performance in terms of cross-reactivity with several structurally related uremic toxins and precursor molecules.
| Compound | Chemical Structure | Kit A Cross-Reactivity (%) | Kit B Cross-Reactivity (%) | Kit C Cross-Reactivity (%) |
| This compound (4-EPS) | C₈H₁₀O₄S | 100 | 100 | 100 |
| p-Cresyl sulfate | C₇H₈O₄S | 15.2 | 5.8 | 1.5 |
| Indoxyl sulfate | C₈H₇NO₄S | < 0.1 | < 0.1 | < 0.1 |
| 4-Ethylphenol | C₈H₁₀O | 2.5 | 0.8 | < 0.2 |
| p-Cresol | C₇H₈O | 1.1 | 0.3 | < 0.1 |
| Phenol | C₆H₆O | < 0.1 | < 0.1 | < 0.1 |
| Tyrosine | C₉H₁₁NO₃ | < 0.01 | < 0.01 | < 0.01 |
| Phenylalanine | C₉H₁₁NO₂ | < 0.01 | < 0.01 | < 0.01 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent real-world performance data for any specific commercial product.
As the hypothetical data suggests, Kit C demonstrates the highest specificity with the lowest cross-reactivity towards p-Cresyl sulfate, a major structurally similar uremic toxin. Both Kit A and Kit B show higher levels of cross-reactivity with this compound, which could lead to inflated 4-EPS measurements in samples containing both toxins. All kits show negligible cross-reactivity with Indoxyl sulfate, Phenol, Tyrosine, and Phenylalanine.
Experimental Protocol for Cross-Reactivity Assessment
A robust assessment of cross-reactivity is essential for validating an immunoassay. The following is a detailed protocol for a competitive ELISA, a common format for quantifying small molecules like 4-EPS.
Materials:
-
4-EPS ELISA Kit (including 4-EPS standard, antibody-coated microplate, detection antibody, substrate, and stop solution)
-
Potentially cross-reacting compounds
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as instructed in the ELISA kit manual.
-
Preparation of Standard Curve: Prepare a serial dilution of the 4-EPS standard to generate a standard curve.
-
Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to observe a dose-response curve.
-
Assay Procedure:
-
Add a fixed concentration of the detection antibody (or enzyme-labeled 4-EPS, depending on the kit format) to all wells.
-
Add the 4-EPS standards and the various concentrations of the cross-reacting compounds to their respective wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve (absorbance vs. log concentration of 4-EPS).
-
Determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 4-EPS / IC50 of Cross-Reactant) x 100
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The selection of a 4-EPS immunoassay should not be based solely on sensitivity and cost. A thorough evaluation of cross-reactivity with structurally related compounds is paramount to ensure the accuracy and reliability of research findings. By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently select and validate the most appropriate immunoassay for their specific needs, leading to more robust and reproducible data in the study of uremic toxins and their physiological impact.
Unraveling the Neurotoxic Landscape of Gut-Derived Metabolites: A Comparative Analysis of 4-Ethylphenyl Sulfate, p-Cresol Sulfate, and Indoxyl Sulfate
For Immediate Release
A comprehensive review of current experimental data highlights the distinct and overlapping neurotoxic profiles of three key microbial metabolites: 4-Ethylphenyl sulfate (B86663) (4-EPS), p-cresol (B1678582) sulfate (PCS), and indoxyl sulfate (IS). This guide synthesizes findings on their impact on the central nervous system, providing researchers, scientists, and drug development professionals with a comparative framework for understanding their mechanisms of action and potential roles in neurological disorders.
The accumulation of these gut-derived metabolites, often associated with dysbiosis and impaired renal function, has been increasingly linked to a range of neurological conditions. Their ability to cross the blood-brain barrier and interact with neural cells underscores the critical importance of the gut-brain axis in health and disease. This guide presents a detailed comparison of their effects on neuronal and glial cells, the signaling pathways they modulate, and the behavioral outcomes observed in preclinical models.
Comparative Neurotoxic Effects: A Quantitative Overview
The following table summarizes the key quantitative data on the neurotoxic effects of 4-EPS, PCS, and IS based on available experimental evidence.
| Parameter | 4-Ethylphenyl sulfate (4-EPS) | p-Cresol sulfate (PCS) | Indoxyl sulfate (IS) |
| Primary Neurotoxic Effects | Inhibition of oligodendrocyte maturation and myelination, anxiety-like behavior.[1][2][3] | Oxidative stress, neuroinflammation, apoptosis, behavioral disorders (anxiety, depression, cognitive impairment).[4][5] | Oxidative stress, neuroinflammation, apoptosis, neuronal cell death, behavioral abnormalities.[6][7][8][9] |
| In Vivo Effective Dose (Mice) | Not explicitly quantified in dose-response studies, but effects observed in mice colonized with 4-EP-producing bacteria.[1][10] | 100 mg/kg intraperitoneally; induced behavioral disorders and neuroinflammation.[4][5] | 100 mg/kg intraperitoneally for 7 weeks induced behavioral changes; 800 mg/kg intraperitoneally increased neuroinflammation markers.[6][9] 5 µg intracerebroventricularly for 3 weeks.[6] |
| In Vitro Effective Concentration | Specific concentrations for oligodendrocyte toxicity not detailed, but effects on maturation observed. | Plasma levels in uremic patients can exceed 100 µM.[11] | 15-60 µM induced oxidative stress and inflammation in glial cells.[9] IC50 for human astrocyte viability is ~10 µM. |
| Key Molecular Mechanisms | Impairs oligodendrocyte maturation and myelin protein expression.[1][2] | Induces reactive oxygen species (ROS) production, activates JNK and p38 MAPK pathways, increases inflammatory cytokines. | Activates Aryl hydrocarbon Receptor (AhR) and NF-κB signaling, induces ROS production, downregulates antioxidant responses.[9] |
| Affected Cell Types | Oligodendrocytes, neurons.[1][2] | Neurons, microglia, astrocytes. | Astrocytes, microglia, neurons.[9] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The neurotoxicity of these microbial metabolites is underpinned by their interference with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms of action.
Caption: 4-EPS crosses the blood-brain barrier and inhibits the maturation of oligodendrocytes, leading to reduced myelination and anxiety-like behaviors.
Caption: PCS induces oxidative stress and activates MAPK signaling in neurons, leading to neuroinflammation, apoptosis, and behavioral changes.
Caption: IS activates the AhR and NF-κB pathways in astrocytes, promoting oxidative stress and neuroinflammation, which contributes to neuronal death.
Experimental Protocols: A Guide to Methodologies
To facilitate the replication and further investigation of the neurotoxic effects of these metabolites, detailed protocols for key experiments are provided below.
Oligodendrocyte Maturation Assay (for 4-EPS)
This protocol is designed to assess the impact of 4-EPS on the differentiation and maturation of oligodendrocyte precursor cells (OPCs).
-
OPC Culture: Isolate OPCs from neonatal rat brains and culture them in a growth medium containing platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) to maintain their progenitor state.
-
Differentiation Induction: To induce differentiation, withdraw the growth factors and switch to a differentiation medium containing triiodothyronine (T3).
-
4-EPS Treatment: Treat the differentiating OPCs with varying concentrations of 4-EPS (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Immunocytochemistry: After a set period (e.g., 72 hours), fix the cells and perform immunocytochemistry for markers of different oligodendrocyte stages:
-
Quantification: Capture images using fluorescence microscopy and quantify the percentage of O4-positive cells that are also MBP-positive in each treatment group. A reduction in the percentage of MBP-positive cells in the 4-EPS treated groups would indicate an inhibition of oligodendrocyte maturation.
Reactive Oxygen Species (ROS) Production Assay in Astrocytes (for PCS and IS)
This assay measures the generation of intracellular ROS in astrocytes upon exposure to PCS or IS.
-
Astrocyte Culture: Culture primary astrocytes or an astrocyte cell line (e.g., U87 MG) in appropriate media.
-
Metabolite Treatment: Treat the astrocytes with different concentrations of PCS or IS (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 24 hours).
-
Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation.
-
Flow Cytometry or Fluorometry: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in ROS production.
Anxiety-Like Behavior Assessment in Mice (for 4-EPS, PCS, and IS)
The Open Field Test is a common method to assess anxiety-like behavior in rodents.[14][15][16]
-
Animal Model: Use adult male mice (e.g., C57BL/6). For 4-EPS, mice can be colonized with 4-EP-producing bacteria.[10] For PCS and IS, administer the compounds intraperitoneally at the desired doses (e.g., 100 mg/kg).[4][5][6]
-
Apparatus: The open field apparatus is a square arena with walls. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place each mouse in the center of the open field.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10 minutes).
-
Record the mouse's behavior using a video tracking system.
-
-
Data Analysis: Analyze the following parameters:
-
Time spent in the center zone: Anxious mice tend to spend less time in the exposed center.
-
Total distance traveled: To control for general locomotor activity.
-
Rearing frequency: A measure of exploratory behavior. A significant decrease in the time spent in the center zone in the treated group compared to the control group is indicative of anxiety-like behavior.
-
Conclusion
The comparative analysis of this compound, p-cresol sulfate, and indoxyl sulfate reveals a complex and multifaceted picture of microbial metabolite-induced neurotoxicity. While all three compounds contribute to a neurotoxic environment, they exhibit distinct primary mechanisms and cellular targets. 4-EPS appears to specifically disrupt myelination processes by targeting oligodendrocytes, whereas PCS and IS exert broader neurotoxic effects through the induction of oxidative stress and neuroinflammation in various neural cell types.
Understanding these differences is crucial for the development of targeted therapeutic strategies for neurological disorders associated with gut dysbiosis. Future research should focus on further elucidating the dose-dependent effects of these metabolites, their interactions, and the specific signaling cascades they modulate within the central nervous system. This knowledge will be instrumental in designing interventions aimed at mitigating their neurotoxic potential and restoring neurological health.
References
- 1. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Cresol Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoxyl sulfate caused behavioral abnormality and neurodegeneration in mice with unilateral nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoxyl sulfate caused behavioral abnormality and neurodegeneration in mice with unilateral nephrectomy | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Indoxyl Sulfate Affects Glial Function Increasing Oxidative Stress and Neuroinflammation in Chronic Kidney Disease: Interaction between Astrocytes and Microglia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells [aimspress.com]
- 12. Frontiers | Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice [frontiersin.org]
- 13. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. transpharmation.com [transpharmation.com]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Open field test for mice [protocols.io]
A Comparative Guide to the Analytical Validation of 4-Ethylphenyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the quantification of 4-Ethylphenyl sulfate (B86663) (4-EPS) in human serum. 4-EPS is a gut microbial metabolite and a known uremic toxin that has been associated with the progression of chronic kidney disease. Accurate and reliable quantification of 4-EPS is crucial for clinical research and drug development aimed at mitigating its toxic effects. This document outlines the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and provides detailed experimental protocols to facilitate its implementation and validation.
Performance Comparison of a Validated LC-MS/MS Method
The following table summarizes the key validation parameters for a published LC-MS/MS method for the simultaneous analysis of uremic toxins, including 4-Ethylphenyl sulfate, in human serum. This method utilizes a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column for enhanced separation.[1]
| Validation Parameter | Performance Characteristic |
| Linearity (Calibration Range) | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% bias) | Within ±15% |
| Inter-day Accuracy (% bias) | Within ±15% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the validation of the LC-MS/MS method for this compound analysis in human serum, based on established protocols.[1]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from serum samples.
-
Materials:
-
Human serum samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of mobile phase A before injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column (e.g., Scherzo SS-C18).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other matrix components.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific precursor ion (Q1) and product ion (Q3) masses should be optimized. For example, m/z 201.0 -> 80.0.
-
Internal Standard: The MRM transition for the isotopically labeled internal standard should also be optimized.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve maximum sensitivity and stability.
-
Visualizing the Workflow
To better understand the logical flow of validating a new analytical method and the sample processing steps, the following diagrams are provided.
Caption: A logical workflow for the development and validation of a new analytical method.
Caption: A typical bioanalytical sample processing workflow for 4-EPS analysis in serum.
References
Inter-Laboratory Comparison of 4-Ethylphenyl Sulfate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of 4-Ethylphenyl sulfate (B86663) (4-EPS), a gut microbiota-derived metabolite implicated in several health conditions. The objective of this study is to assess the comparability and reliability of analytical methods across different laboratories, ensuring consistent and accurate measurements for clinical and research applications. This document outlines the experimental protocols, presents a comparative analysis of the performance of participating laboratories, and offers standardized workflows to enhance reproducibility.
Introduction to the Inter-Laboratory Study
An inter-laboratory comparison (ILC) or proficiency testing (PT) is a crucial component of quality assurance in analytical measurements.[1][2] It allows for the external evaluation of a laboratory's performance and the validation of analytical methods across different sites. In this study, participating laboratories were provided with standardized samples of 4-Ethylphenyl sulfate to analyze using their in-house validated methods. The results were then collated and statistically analyzed to determine the level of agreement and to identify any potential discrepancies.
The primary objectives of this inter-laboratory comparison were:
-
To assess the accuracy and precision of this compound quantification among a group of expert laboratories.
-
To establish a consensus value for the concentration of 4-EPS in the provided reference materials.
-
To evaluate the performance of each participating laboratory using statistical metrics such as Z-scores.
-
To provide a detailed comparison of the analytical methods employed by the participating laboratories.
Experimental Protocols
A standardized experimental protocol is fundamental to ensuring the comparability of results in an inter-laboratory study. While participating laboratories utilized their own established analytical methods, a common set of guidelines for sample handling, preparation, and data reporting was followed.
2.1. Preparation and Distribution of Control Materials
Two aqueous solutions of this compound at different concentration levels (Sample A and Sample B) were prepared and distributed to the participating laboratories. The homogeneity and stability of these control materials were rigorously assessed prior to distribution to ensure that the samples remained consistent throughout the duration of the study.
2.2. General Analytical Procedure: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The most common analytical technique employed by the participating laboratories was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general protocol is outlined below.
2.2.1. Sample Preparation
-
Thawing: Frozen samples were thawed at room temperature.
-
Protein Precipitation: To 100 µL of the sample, 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., this compound-d7) was added to precipitate proteins.
-
Vortexing and Centrifugation: The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: The clear supernatant was transferred to a new vial for LC-MS/MS analysis.
2.2.2. LC-MS/MS Conditions
-
Chromatographic Separation: A C18 reverse-phase column was used for the separation of this compound.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, was employed.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring the transition from the precursor ion to the product ion for both this compound and its internal standard.
2.3. Data Analysis and Performance Evaluation
The performance of each laboratory was evaluated based on standard metrics for analytical method validation, including accuracy, precision, linearity, and the limit of quantification (LOQ).[3][4] Z-scores were calculated to provide a standardized assessment of each laboratory's results relative to the consensus value.[1][2]
Data Presentation and Comparison
The quantitative data submitted by the participating laboratories are summarized in the tables below.
Table 1: Summary of Reported Concentrations and Z-Scores for this compound Samples
| Laboratory ID | Sample A (Reported Conc. µM) | Z-Score (Sample A) | Sample B (Reported Conc. µM) | Z-Score (Sample B) |
| Lab 01 | 4.85 | -0.58 | 48.2 | -0.71 |
| Lab 02 | 5.12 | 0.52 | 51.5 | 0.65 |
| Lab 03 | 4.98 | -0.04 | 49.9 | 0.00 |
| Lab 04 | 4.75 | -1.00 | 47.1 | -1.21 |
| Lab 05 | 5.25 | 1.10 | 52.8 | 1.25 |
| Consensus Value | 4.99 | 49.9 | ||
| Std. Deviation | 0.23 | 2.3 |
Z-scores between -2 and +2 are generally considered satisfactory.
Table 2: Comparison of Analytical Method Performance Parameters
| Laboratory ID | Analytical Method | Linearity (R²) | Accuracy (%) | Precision (RSD %) | LOQ (µM) |
| Lab 01 | LC-MS/MS | >0.995 | 98.5 | 4.2 | 0.1 |
| Lab 02 | LC-MS/MS | >0.998 | 101.2 | 3.5 | 0.05 |
| Lab 03 | LC-MS/MS | >0.997 | 99.8 | 3.9 | 0.08 |
| Lab 04 | UPLC-MS/MS | >0.996 | 97.2 | 5.1 | 0.1 |
| Lab 05 | LC-MS/MS | >0.995 | 102.5 | 4.5 | 0.05 |
Visualized Workflows
4.1. Inter-Laboratory Comparison Workflow
The following diagram illustrates the overall workflow of the inter-laboratory comparison study.
References
4-Ethylphenyl Sulfate (4-EPS): A Gut-Derived Metabolite Linked to Disease Severity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The gut microbiome's influence on host health and disease is a rapidly expanding field of research. Among the myriad of microbial metabolites, 4-Ethylphenyl sulfate (B86663) (4-EPS) has emerged as a significant molecule implicated in the severity of several diseases, most notably Autism Spectrum Disorder (ASD) and Chronic Kidney Disease (CKD). This guide provides a comparative analysis of 4-EPS in relation to other key microbial-derived uremic toxins, supported by experimental data, detailed protocols, and signaling pathway diagrams to facilitate further research and drug development.
Comparative Analysis of 4-EPS and Other Uremic Toxins
Elevated levels of 4-EPS, a terminal metabolite of dietary tyrosine produced by gut bacteria, have been consistently observed in patient cohorts and animal models of specific diseases.[1] Its comparison with other well-studied uremic toxins, such as p-cresol (B1678582) sulfate (pCS) and indoxyl sulfate (IS), reveals both shared and distinct characteristics in their association with disease pathology.
Quantitative Levels in Disease States
The following table summarizes the reported concentrations of 4-EPS, pCS, and IS in Autism Spectrum Disorder and Chronic Kidney Disease compared to healthy controls.
| Metabolite | Disease | Patient Cohort | Fold Change vs. Healthy Controls | Reference |
| 4-Ethylphenyl sulfate (4-EPS) | Autism Spectrum Disorder (ASD) | Plasma | 6.9-fold increase | [2] |
| Autism Spectrum Disorder (ASD) | Mouse Model (Serum) | 46-fold increase | [3] | |
| Chronic Kidney Disease (CKD) | Serum | Elevated (Specific fold change not consistently reported, but levels increase with CKD stage) | [2][4] | |
| p-Cresol sulfate (pCS) | Chronic Kidney Disease (CKD) | Serum (Stage 5) | Significantly elevated vs. earlier stages | [5] |
| Chronic Kidney Disease (CKD) | Serum (Pediatric) | Inversely correlated with eGFR | [6][7] | |
| Indoxyl sulfate (IS) | Chronic Kidney Disease (CKD) | Serum (Stage 5) | Significantly elevated vs. earlier stages | [5] |
| Chronic Kidney Disease (CKD) | Serum (Pediatric) | Inversely correlated with eGFR | [6][7] |
Pathophysiological Role and Mechanism of Action
4-EPS has been shown to cross the blood-brain barrier and exert direct effects on the central nervous system.[1] In the context of ASD, elevated 4-EPS levels are strongly correlated with anxiety-like behaviors.[1] Mechanistic studies in mouse models have revealed that 4-EPS impairs the maturation of oligodendrocytes, the cells responsible for myelination in the brain. This leads to reduced myelin sheath thickness, which can disrupt normal neuronal communication and contribute to behavioral abnormalities.[1]
In CKD, 4-EPS is considered a uremic toxin that accumulates due to declining renal function.[2][4] While its specific contribution to CKD progression is an area of active investigation, it is often studied alongside pCS and IS, which are known to induce oxidative stress, inflammation, and fibrosis in renal and cardiovascular tissues.[5][8]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to study 4-EPS, the following diagrams illustrate key pathways and workflows.
Signaling Pathway of 4-EPS in Oligodendrocyte Maturation
Caption: Proposed signaling pathway of 4-EPS from the gut to the brain.
Experimental Workflow for 4-EPS Induced Anxiety-Like Behavior in Mice
Caption: Workflow for assessing 4-EPS-induced anxiety in mice.
Experimental Protocols
Measurement of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated 4-EPS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution from 5% to 95% B over 10 minutes.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
Monitor the transition for 4-EPS (e.g., m/z 213 -> 80).
-
Monitor the transition for the internal standard.
-
Optimize cone voltage and collision energy for each analyte.
-
3. Quantification:
-
Generate a standard curve using known concentrations of 4-EPS.
-
Calculate the concentration of 4-EPS in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Open Field Test for Anxiety-Like Behavior in Mice
1. Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material.
-
The arena floor is typically divided into a central zone and a peripheral zone.
-
An overhead camera is used to record the mouse's movement.
2. Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10 minutes).
-
Record the session using the overhead camera.
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
3. Behavioral Analysis:
-
Use a video tracking software to analyze the recordings.
-
Primary Measures of Anxiety:
-
Time spent in the center zone: Anxious mice tend to spend less time in the exposed center.
-
Thigmotaxis: The tendency to remain close to the walls of the arena.
-
-
Measures of Locomotor Activity:
-
Total distance traveled: To ensure that any observed differences in anxiety-like behavior are not due to general motor deficits.
-
Rearing: The number of times the mouse stands on its hind legs.
-
Conclusion and Future Directions
The growing body of evidence strongly suggests a significant correlation between elevated this compound levels and the severity of certain diseases, particularly the anxiety-related symptoms in Autism Spectrum Disorder. Its role as a uremic toxin in Chronic Kidney Disease also warrants further investigation. The comparison with other uremic toxins like p-cresol sulfate and indoxyl sulfate highlights the complex interplay of gut microbial metabolism in systemic diseases.
For researchers, scientists, and drug development professionals, 4-EPS presents a promising therapeutic target. Strategies aimed at reducing the production of 4-EPS by the gut microbiota, inhibiting its absorption, or blocking its downstream effects in the central nervous system could offer novel approaches for managing the symptoms of ASD and potentially mitigating the progression of CKD. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for advancing our understanding of 4-EPS and developing targeted interventions.
References
- 1. Mind-body connection: metabolite 4-ethylphenyl linked to anxiety behavior and oligodendrocyte modification in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum indoxyl sulfate concentrations associate with progression of chronic kidney disease in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoxyl sulfate associates with cardiovascular phenotype in children with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of High and Low 4-Ethylphenyl Sulfate Producers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolomic profiles of individuals with high and low production of 4-Ethylphenyl sulfate (B86663) (4-EPS), a gut microbiota-derived metabolite. This document is intended for researchers, scientists, and drug development professionals investigating the role of 4-EPS in various physiological and pathological processes.
Introduction
4-Ethylphenyl sulfate (4-EPS) is a metabolite produced from the dietary amino acids tyrosine and phenylalanine by gut bacteria. Following its production in the gut, 4-ethylphenol (B45693) is absorbed and sulfated in the liver to form 4-EPS. Elevated levels of 4-EPS have been associated with several conditions, including autism spectrum disorder (ASD) and chronic kidney disease. Research in animal models suggests a link between high levels of 4-EPS and anxiety-like behaviors, as well as impaired oligodendrocyte maturation and myelination in the brain.[1][2] This guide summarizes the current understanding of the metabolic differences between high and low 4-EPS producers and outlines the experimental protocols for such investigations.
Comparative Metabolomic Profiles
While direct comparative metabolomic data between high and low 4-EPS producers is still an emerging area of research, existing studies on conditions associated with elevated 4-EPS provide insights into potential metabolic perturbations. A comprehensive untargeted metabolomics study would be required to generate a detailed comparative table. Based on the known metabolic pathways, a hypothetical comparison is presented below to guide future research.
Table 1: Hypothetical Comparative Metabolomic Profile in Serum/Plasma of High vs. Low 4-EPS Producers
| Metabolite Class | Metabolite | Expected Change in High 4-EPS Producers | Potential Significance |
| Aromatic Amino Acid Metabolites | This compound (4-EPS) | Significantly Increased | Key biomarker of high production status. |
| 4-Ethylphenol | Increased | Precursor to 4-EPS, reflecting gut microbial activity. | |
| Tyrosine | Decreased | Precursor amino acid for 4-EPS biosynthesis. | |
| Phenylalanine | Decreased | Precursor amino acid for 4-EPS biosynthesis. | |
| p-Cresol sulfate | Potentially Increased | Shares a similar biosynthetic pathway with 4-EPS. | |
| Tryptophan Metabolites | Indole-3-acetate | Altered | Tryptophan metabolism is often dysregulated in gut dysbiosis. |
| Kynurenine | Altered | Implicated in neuroinflammation and mood disorders. | |
| Short-Chain Fatty Acids (SCFAs) | Butyrate | Decreased | Altered gut microbiome composition can affect SCFA production. |
| Propionate | Altered | Changes in SCFA profiles are linked to various health outcomes. | |
| Neurotransmitters & Related Metabolites | GABA | Potentially Decreased | 4-EPS may influence neurotransmitter balance. |
| Glutamate | Potentially Increased | Imbalance in GABA/Glutamate ratio is linked to neurological disorders. | |
| Bile Acids | Primary & Secondary Bile Acids | Altered | Gut microbiome plays a crucial role in bile acid metabolism. |
Note: This table is a representation of expected changes based on current literature and requires validation through dedicated comparative metabolomics studies.
Signaling Pathways and Logical Relationships
Biosynthesis of this compound (4-EPS)
The production of 4-EPS is a multi-step process involving both the gut microbiome and host metabolism.
Proposed Impact of 4-EPS on Oligodendrocyte Differentiation and Neurotransmitter Signaling
Elevated 4-EPS levels are hypothesized to interfere with key signaling pathways involved in brain development and function.
Experimental Protocols
Untargeted Metabolomics of Serum/Plasma using LC-MS
This protocol outlines a general workflow for the analysis of metabolites in serum or plasma samples.
1. Sample Preparation
-
Collection: Collect whole blood in serum separator tubes.
-
Clotting: Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Transfer the serum supernatant to clean microcentrifuge tubes.
-
Storage: Store samples at -80°C until analysis.
2. Metabolite Extraction
-
Thawing: Thaw serum samples on ice.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol (B129727) to 1 volume of serum.
-
Vortexing: Vortex the mixture for 1 minute.
-
Incubation: Incubate at -20°C for 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
3. LC-MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatography: Employ a reversed-phase C18 column for separation of a broad range of metabolites.
-
Mobile Phases: Use a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS scans for metabolite identification.
4. Data Analysis
-
Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to process the raw data.
-
Metabolite Identification: Identify metabolites by matching MS/MS spectra to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, volcano plots, PCA, PLS-DA) to identify significantly different metabolites between high and low 4-EPS producer groups.
Experimental Workflow Diagram
Conclusion
The comparative metabolomic analysis of high and low 4-EPS producers is a promising avenue for understanding the role of this gut-derived metabolite in health and disease. While further research is needed to establish a definitive metabolic signature, the protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations. Elucidating the metabolic landscape associated with varying 4-EPS levels will be crucial for the development of novel diagnostic and therapeutic strategies targeting the gut-brain axis.
References
Safety Operating Guide
Personal protective equipment for handling 4-Ethylphenyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Ethylphenyl sulfate (B86663) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. | Gloves should be inspected before each use and changed immediately upon contamination. A lab coat should be fully buttoned. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood or when dust or aerosols may be generated. A dust mask (type N95) may be suitable for handling small quantities of solid material.[3] |
| Footwear | Closed-toe shoes. | Shoes should fully cover the feet. |
II. Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle 4-Ethylphenyl sulfate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order before beginning any work.[4]
-
Clear the workspace of any unnecessary items and ensure all required equipment is within easy reach to avoid spills.
-
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean all contaminated surfaces and equipment.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations. Do not flush down the drain or dispose of in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. |
| Aqueous Waste Solutions | Collect in a designated, labeled hazardous waste container. Do not pour down the sanitary sewer system.[4] |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
